ethyl 5,6-difluoro-1H-indole-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOYWROLOCQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597134 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-34-4 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of ethyl 5,6-difluoro-1H-indole-2-carboxylate. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development.
Core Chemical Properties
This compound is a fluorinated indole derivative with the molecular formula C₁₁H₉F₂NO₂ and a molecular weight of 225.19 g/mol . While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted physicochemical properties. Data for analogous compounds are included for comparative purposes and are denoted with an asterisk (*).
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₂NO₂ | |
| Molecular Weight | 225.19 g/mol | |
| CAS Number | 169674-34-4 | |
| Boiling Point | 351.2 °C at 760 mmHg | Predicted |
| Flash Point | 166.2 °C | Predicted |
| Density | 1.367 g/cm³ | Predicted |
| Refractive Index | 1.581 | Predicted |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | White to pale yellow solid* |
*Based on observations for similar indole-2-carboxylate esters.
Spectral Data Analysis
¹H NMR (Predicted):
-
NH Proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Aromatic Protons: Signals for the protons on the difluorinated benzene ring are anticipated in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by fluorine-proton coupling.
-
Indole C3-H: A singlet or a finely split multiplet is expected around δ 7.0-7.5 ppm.
-
Ethyl Ester Protons: A quartet for the -OCH₂- group is expected around δ 4.3-4.5 ppm, and a triplet for the -CH₃ group is expected around δ 1.3-1.5 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 160-165 ppm.
-
Aromatic and Indole Carbons: Signals for the carbons of the indole ring system are expected between δ 100-150 ppm, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).
-
Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 60-62 ppm, and the -CH₃ carbon around δ 14-15 ppm.
FT-IR (Predicted):
-
N-H Stretch: A sharp to broad absorption band is anticipated in the region of 3300-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the ester carbonyl group is expected around 1700-1720 cm⁻¹.
-
C-F Stretch: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 225.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, established methods for the synthesis of analogous indole-2-carboxylates, such as the Reissert and Fischer indole syntheses, can be adapted.
General Synthetic Approach: Reissert Indole Synthesis
The Reissert indole synthesis is a reliable method for preparing substituted indole-2-carboxylates from 2-nitrotoluenes. The following is a generalized protocol that could be adapted for the synthesis of this compound.
Caption: General workflow for the Reissert indole synthesis.
Methodology:
-
Condensation: 3,4-Difluoro-2-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. This reaction forms the corresponding ethyl 2-(3,4-difluoro-2-nitrophenyl)-2-oxoacetate intermediate.
-
Reductive Cyclization: The nitro group of the intermediate is then reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with other reducing agents like iron in acetic acid. The reduction of the nitro group to an amino group is followed by spontaneous intramolecular cyclization to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Reactivity and Potential Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of fluorine atoms at the 5 and 6 positions can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery.
Key Reactions of the Indole-2-carboxylate Scaffold:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5,6-difluoro-1H-indole-2-carboxylic acid under basic or acidic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
-
N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated to introduce further diversity.
-
Electrophilic Substitution: The C3 position of the indole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups.
Potential Biological Activity:
While specific biological data for this compound is not widely reported, related difluoro-indole derivatives have shown promise as anti-infective agents. Specifically, indole-2-carboxamides have been investigated as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter in Mycobacterium tuberculosis.[1] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
Caption: Postulated mechanism of action for related indole-2-carboxamides.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of novel anti-tubercular agents. While detailed experimental data for this specific compound is limited, its synthesis and reactivity can be inferred from established indole chemistry. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide on the Physical Properties of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and provides generalized procedures for its characterization.
Chemical Structure and Identifying Information
-
IUPAC Name: this compound
-
CAS Number: 169674-34-4
-
Molecular Formula: C₁₁H₉F₂NO₂
-
Molecular Weight: 225.19 g/mol
Physical Properties
A summary of the available and predicted physical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.
Table 1: Physical Properties of this compound
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | 351.2 °C at 760 mmHg | Predicted[1] |
| Density | 1.367 g/cm³ | Predicted[1] |
| Vapor Pressure | 4.18E-05 mmHg at 25°C | Predicted[1] |
| Refractive Index | 1.581 | Predicted[1] |
| Solubility | Not available | Experimental data not found |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Experimental Protocols for Characterization
The following sections detail the standard experimental methodologies for determining the physical and spectroscopic properties of this compound.
Synthesis of Ethyl Indole-2-Carboxylates
A common method for the synthesis of ethyl indole-2-carboxylates is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate, in the presence of an acid catalyst.
Generalized Fischer Indole Synthesis Protocol:
-
Hydrazone Formation: A substituted phenylhydrazine is reacted with ethyl pyruvate in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Indolization: The formed hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and formation of the indole ring.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography on silica gel or recrystallization to yield the pure ethyl indole-2-carboxylate.[2][3]
References
An In-depth Technical Guide to Ethyl 5,6-difluoro-1H-indole-2-carboxylate
CAS Number: 169674-34-4
This technical guide provides a comprehensive overview of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its expected properties, synthesis, and potential biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably predicted. The compound has a molecular formula of C₁₁H₉F₂NO₂.[1] The introduction of two fluorine atoms onto the indole ring is known to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]
| Property | Value | Source |
| CAS Number | 169674-34-4 | [1] |
| Molecular Formula | C₁₁H₉F₂NO₂ | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible and commonly employed synthetic route for indole-2-carboxylates is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.
An alternative and frequently used method is the Reissert indole synthesis, which classically serves as a reliable method for producing benzene-part substituted indole-2-carboxylates from 2-nitrotoluenes.
A general workflow for the synthesis of indole-2-carboxylates, which can be adapted for the target molecule, is outlined below. The synthesis of the precursor, 5,6-difluoro-1H-indole-2-carboxylic acid, would likely be the initial step, followed by esterification.
General Experimental Protocol for Esterification of Indole-2-Carboxylic Acids:
This protocol is a generalized procedure for the synthesis of ethyl indole-2-carboxylates from their corresponding carboxylic acids.
Materials:
-
5,6-difluoro-1H-indole-2-carboxylic acid
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)
-
Anhydrous solvent (e.g., dichloromethane or DMF)
-
Base (if using a coupling agent, e.g., DMAP)
Procedure:
-
Acid Chloride Formation (if using thionyl chloride): In a round-bottom flask, suspend or dissolve 5,6-difluoro-1H-indole-2-carboxylic acid in an excess of thionyl chloride. The reaction can be stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The excess thionyl chloride is then removed under reduced pressure.
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Esterification: The crude acid chloride is dissolved in anhydrous ethanol and stirred at room temperature or heated to reflux until the reaction is complete.
-
Work-up: The reaction mixture is cooled, and the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Potential Biological Activity and Applications in Drug Discovery
While the specific biological activities of this compound have not been extensively documented, the broader class of fluorinated indole derivatives has shown significant promise in medicinal chemistry. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[2]
Derivatives of 5-fluoroindole and 6-fluoroindole have been investigated for a range of biological activities, including antimicrobial and anticancer effects, and as scaffolds for serotonin receptor ligands. For instance, 5-fluoroindole has demonstrated notable potency against Mycobacterium tuberculosis. Furthermore, various 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[3][4]
Given these precedents, it is plausible that this compound and its derivatives could be valuable intermediates in the development of novel therapeutic agents. The core structure could be a starting point for the synthesis of compounds targeting a variety of signaling pathways. For example, many indole-2-carboxamide derivatives have been investigated as inhibitors of protein kinases involved in cancer progression, such as EGFR and CDK2.
Caption: Hypothetical inhibition of a target enzyme by a 5,6-difluoro-indole derivative.
Safety and Handling
Conclusion
This compound is a fluorinated heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. While specific data for this molecule is sparse, the known biological activities of related fluoroindole derivatives suggest that it is a compound of interest for further research and development in medicinal chemistry. The synthetic routes to analogous indole-2-carboxylates are well-established and can likely be adapted for the preparation of this specific molecule. Further investigation is warranted to fully characterize its physicochemical properties and explore its biological potential.
References
- 1. acelybio.com [acelybio.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. SDS of 5,6-Difluoro-2-indolecarboxylic acid ether ester, Safety Data Sheets, CAS 169674-34-4 - chemBlink [ww.chemblink.com]
Technical Guide: Ethyl 5,6-difluoro-1H-indole-2-carboxylate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of fluorine atoms into the indole scaffold can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide focuses on the properties, synthesis, and potential applications of ethyl 5,6-difluoro-1H-indole-2-carboxylate, with a detailed examination of its close analog, ethyl 5,7-difluoro-1H-indole-2-carboxylate.
Physicochemical Properties
The key physicochemical properties of ethyl 5,7-difluoro-1H-indole-2-carboxylate are summarized in the table below. These values are predicted to be similar for the 5,6-difluoro isomer.
| Property | Value |
| Molecular Formula | C₁₁H₉F₂NO₂ |
| Molecular Weight | 225.19 g/mol [1] |
| CAS Number | 220679-10-7[1] |
Synthesis and Experimental Protocols
The synthesis of ethyl difluoro-1H-indole-2-carboxylates can be achieved through several established synthetic routes. A common and effective method is the Fischer indole synthesis. This involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.
General Experimental Protocol: Fischer Indole Synthesis
This protocol describes a generalized procedure for the synthesis of ethyl difluoro-1H-indole-2-carboxylates.
Materials:
-
Difluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
-
Sodium bicarbonate solution (saturated)
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Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve difluorophenylhydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the resulting hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.
-
-
Indolization (Cyclization):
-
The crude hydrazone is subjected to cyclization using a strong acid catalyst.
-
Method A (Sulfuric Acid): Dissolve the hydrazone in ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours, monitoring by TLC.
-
Method B (Polyphosphoric Acid): Heat the hydrazone in polyphosphoric acid at an elevated temperature (e.g., 80-100 °C) until the reaction is complete.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice water.
-
-
Work-up and Purification:
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl difluoro-1H-indole-2-carboxylate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Biological Activity and Applications
Fluorinated indole derivatives are of significant interest in drug discovery due to their potential therapeutic applications. The incorporation of fluorine can enhance biological activity and improve pharmacokinetic profiles.
Derivatives of fluorinated indoles have been investigated for a range of biological activities, including:
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Anticancer Agents: Indole-based compounds have been shown to target various signaling pathways involved in cancer progression.[2]
-
Antimicrobial Agents: The 5-fluoro substitution, in particular, has been associated with potent antimicrobial activity, including against Mycobacterium tuberculosis.[3]
-
Serotonin Receptor Ligands: The indole scaffold is a key component of serotonin, and its derivatives are widely explored as ligands for serotonin receptors, with implications for treating neurological disorders.[3]
-
Enzyme Inhibitors: Modified indoles have been developed as inhibitors for various enzymes, including HIV-1 integrase and α-glucosidase.[4][5]
The specific biological activity of this compound would need to be determined through dedicated screening and in vitro/in vivo studies.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of ethyl difluoro-1H-indole-2-carboxylates via the Fischer indole synthesis.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further experimental investigation is necessary to fully elucidate the specific properties and biological activities of this particular molecule.
References
- 1. Ethyl 5,7-difluoro-1H-indole-2-carboxylate price & availability - MOLBASE [molbase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
Elucidation of the Molecular Structure of Ethyl 5,6-difluoro-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The focus is on the systematic workflow and data interpretation integral to confirming the molecular structure of novel synthetic compounds.
Predicted Spectroscopic Data
The confirmation of the structure of a novel compound like this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture. Below are the predicted key data points based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are critical.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J Coupling (Hz) |
| ~12.20 | br s | 1H | N-H (1) | - |
| ~7.65 | dd | 1H | H-4 | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |
| ~7.30 | dd | 1H | H-7 | J(H-F) ≈ 9.0, J(H-H) ≈ 2.0 |
| ~7.15 | s | 1H | H-3 | - |
| 4.35 | q | 2H | -OCH₂CH₃ | J = 7.1 |
| 1.35 | t | 3H | -OCH₂CH₃ | J = 7.1 |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Predicted J Coupling (Hz) |
| ~161.5 | C=O | - |
| ~149.0 (dd) | C-5 | J(C-F) ≈ 245, J(C-F) ≈ 15 |
| ~147.0 (dd) | C-6 | J(C-F) ≈ 245, J(C-F) ≈ 15 |
| ~133.0 | C-7a | - |
| ~128.0 | C-2 | - |
| ~120.0 (d) | C-3a | J(C-F) ≈ 5 |
| ~108.0 | C-3 | - |
| ~100.0 (dd) | C-7 | J(C-F) ≈ 25, J(C-F) ≈ 5 |
| ~98.0 (dd) | C-4 | J(C-F) ≈ 25, J(C-F) ≈ 5 |
| ~61.0 | -OCH₂CH₃ | - |
| ~14.5 | -OCH₂CH₃ | - |
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Predicted J Coupling (Hz) | Assignment |
| ~ -140 | d | J(F-F) ≈ 20 | F-5 |
| ~ -145 | d | J(F-F) ≈ 20 | F-6 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Mass/Charge (m/z) | Observation |
| HRMS | ESI+ | [M+H]⁺ | Calculated: 226.0623, Found: ~226.0625 |
| HRMS | ESI+ | [M+Na]⁺ | Calculated: 248.0442, Found: ~248.0445 |
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1620, 1580, 1480 | Medium | C=C Aromatic Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1150 | Strong | C-F Stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Synthesis (Hypothetical)
A plausible synthetic route would be the Fischer indole synthesis from 3,4-difluorophenylhydrazine and ethyl pyruvate.
-
Reaction Setup: To a solution of 3,4-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the reaction mixture and add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid). Heat the mixture again to reflux for 8-12 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments. COSY (Correlation Spectroscopy) establishes H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) using an electrospray ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
Visualization of Structure and Workflow
Graphical representations are invaluable for understanding molecular connectivity and the logical flow of experimental analysis.
Caption: Workflow for the structure elucidation of a novel compound.
Caption: Numbered structure of this compound.
By following the outlined experimental protocols and comparing the acquired data with the predicted values and patterns, researchers can confidently elucidate and confirm the structure of this compound. This systematic approach is fundamental in the fields of chemical synthesis and drug discovery.
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes fluorinated indoles valuable intermediates in medicinal chemistry. For instance, the analogous compound, ethyl 4,6-difluoro-1H-indole-2-carboxylate, is a key intermediate in the synthesis of potent inhibitors of Mycobacterium tuberculosis.[1] This technical guide provides a predictive overview of the spectroscopic characteristics of this compound and a proposed synthetic protocol.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~11.5 - 12.0 | br s | - |
| H-3 | ~7.0 - 7.2 | d or s | ~1.0-2.0 |
| H-4 | ~7.4 - 7.6 | dd | J(H-F) ~8.0-10.0, J(H-H) ~1.0 |
| H-7 | ~7.2 - 7.4 | dd | J(H-F) ~8.0-10.0, J(H-H) ~1.0 |
| OCH₂CH₃ | ~4.3 - 4.4 | q | J(H-H) ~7.1 |
| OCH₂CH₃ | ~1.3 - 1.4 | t | J(H-H) ~7.1 |
Note: The chemical shifts and coupling constants of the aromatic protons (H-4 and H-7) will be influenced by through-space coupling with the adjacent fluorine atoms.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (ppm) | Coupling (C-F) |
| C=O | ~161 - 163 | No |
| C-2 | ~127 - 129 | No |
| C-3 | ~105 - 107 | Possible small coupling |
| C-3a | ~125 - 127 | Yes |
| C-4 | ~100 - 102 | Yes (large) |
| C-5 | ~148 - 152 (d, J(C-F) ~240-250 Hz) | Yes |
| C-6 | ~146 - 150 (d, J(C-F) ~240-250 Hz) | Yes |
| C-7 | ~100 - 102 | Yes (large) |
| C-7a | ~135 - 137 | Yes |
| OCH₂CH₃ | ~61 - 62 | No |
| OCH₂CH₃ | ~14 - 15 | No |
Note: The carbon atoms directly bonded to fluorine (C-5 and C-6) will exhibit large coupling constants. Other carbons in the benzene ring will also show smaller C-F couplings.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium |
| C-H Stretch (Aliphatic) | ~2900 - 3000 | Medium |
| C=O Stretch (Ester) | ~1690 - 1710 | Strong |
| C=C Stretch (Aromatic) | ~1500 - 1600 | Medium-Strong |
| C-F Stretch | ~1100 - 1250 | Strong |
| C-O Stretch (Ester) | ~1200 - 1300 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z |
| [M]⁺ | ~225.06 |
| [M+H]⁺ | ~226.07 |
| [M+Na]⁺ | ~248.05 |
Note: The exact mass is calculated for C₁₁H₉F₂NO₂.
Proposed Synthetic Protocol
A plausible synthetic route to this compound is the Reissert indole synthesis . This method is a reliable approach for preparing substituted indole-2-carboxylates from the corresponding 2-nitrotoluenes.
Overall Reaction Scheme
Caption: Proposed Reissert synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4,5-difluoro-2-nitrophenyl)-3-oxobutanoate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 4,5-difluoro-2-nitrotoluene and diethyl oxalate at room temperature with stirring.
-
The reaction mixture is typically stirred for several hours to overnight.
-
The resulting salt of the pyruvate derivative is then precipitated, filtered, and washed with a non-polar solvent like diethyl ether.
Step 2: Reductive Cyclization to this compound
-
The crude pyruvate derivative from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete (monitored by TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final product.
Visualization of the Synthetic Workflow
References
Synthesis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining ethyl 5,6-difluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the most viable starting materials and outlines the experimental methodologies for the synthesis of this fluorinated indole derivative.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through two well-established methodologies in indole chemistry: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The choice of route often depends on the availability and cost of the starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting materials are 3,4-difluorophenylhydrazine and ethyl pyruvate .
Reaction Scheme:
The overall transformation proceeds in two main stages: the formation of the phenylhydrazone intermediate followed by its cyclization to the indole.
Experimental Protocol (General Procedure):
-
Hydrazone Formation: To a solution of 3,4-difluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid, an equimolar amount of ethyl pyruvate is added. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone.
-
Cyclization: The reaction mixture containing the hydrazone is then treated with an acid catalyst. Common catalysts for this transformation include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride. The mixture is heated to an elevated temperature, typically ranging from 80°C to 150°C, to induce cyclization and subsequent aromatization to the indole ring.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Quantitative Data (Illustrative):
The following table presents illustrative data for a typical Fischer indole synthesis. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions.
| Parameter | Value |
| Starting Material 1 | 3,4-Difluorophenylhydrazine |
| Starting Material 2 | Ethyl Pyruvate |
| Catalyst | Polyphosphoric Acid (PPA) |
| Solvent | - (neat) or high-boiling solvent |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | 60-80% |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis provides an alternative and often high-yielding route to indoles, particularly those that may be difficult to access via the Fischer synthesis. This method starts with an ortho-nitrotoluene derivative. For the target molecule, the key starting material would be 4,5-difluoro-2-nitrotoluene .
Reaction Scheme:
This synthesis involves the condensation of the o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.
Note: The direct product of the Leimgruber-Batcho synthesis is the indole itself. To obtain the desired ethyl ester, a subsequent esterification of the indole-2-carboxylic acid (if the synthesis is adapted to produce it) or a direct C2-functionalization would be necessary. More commonly, the unsubstituted indole is first prepared and then functionalized.
Experimental Protocol (General Procedure):
-
Enamine Formation: 4,5-Difluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a solvent like DMF. The mixture is heated, typically at reflux, to form the corresponding enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in acetic acid, or sodium dithionite).[1][2]
-
Work-up and Purification: After the reduction is complete, the catalyst is removed by filtration (for catalytic hydrogenation) or the reaction is worked up by neutralization and extraction. The crude indole is then purified by recrystallization or column chromatography.
-
Esterification (Subsequent Step): To obtain the final product, the 5,6-difluoro-1H-indole would need to be carboxylated at the C2 position, for example, via a Vilsmeier-Haack formylation followed by oxidation, and then esterified with ethanol under acidic conditions.
Quantitative Data (Illustrative):
The following table provides illustrative data for a typical Leimgruber-Batcho indole synthesis.
| Parameter | Value |
| Starting Material | 4,5-Difluoro-2-nitrotoluene |
| Reagents | DMF-DMA, Pyrrolidine |
| Reducing Agent | H₂ / Pd-C or Fe / Acetic Acid |
| Solvent | DMF (for enamine formation) |
| Reaction Temperature | Reflux (enamine), RT to 100°C (reduction) |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-90% (for the indole) |
Summary of Starting Materials
The selection of the synthetic route is critically dependent on the availability of the key starting materials.
| Synthetic Route | Key Starting Materials |
| Fischer Indole Synthesis | 3,4-Difluorophenylhydrazine |
| Ethyl Pyruvate | |
| Leimgruber-Batcho Synthesis | 4,5-Difluoro-2-nitrotoluene |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | |
| Pyrrolidine (or other secondary amine) |
Conclusion
Both the Fischer and Leimgruber-Batcho indole syntheses represent viable pathways for the preparation of this compound. The Fischer route offers a more direct approach to the final ester product, provided the starting 3,4-difluorophenylhydrazine is accessible. The Leimgruber-Batcho synthesis is a powerful alternative, often providing high yields of the indole core, which would then require subsequent functionalization to introduce the ethyl carboxylate group at the 2-position. The optimal choice of synthesis will depend on a careful evaluation of starting material availability, cost, and the desired scale of the reaction. Further process development and optimization would be required to establish a robust and scalable synthesis for this important intermediate.
References
The Discovery of Novel Difluoroindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Difluoroindole derivatives, in particular, have garnered significant attention for their potential to yield potent and selective therapeutic agents across various disease areas, including oncology, infectious diseases, and metabolic disorders. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles, making these compounds highly attractive for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel difluoroindole derivatives.
I. Synthesis of Difluoroindole Derivatives
The construction of the difluoroindole core can be achieved through several established synthetic methodologies, with the Fischer and Leimgruber-Batcho indole syntheses being among the most prominent.
A. Fischer Indole Synthesis
A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[3][4]
Experimental Protocol: Fischer Indole Synthesis of a Difluoroindole Derivative
-
Hydrazone Formation: A difluorophenylhydrazine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. To this solution, the desired ketone or aldehyde (1.1 eq) is added. The mixture is stirred at room temperature for 1-2 hours, during which the formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or carried forward to the next step directly.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the hydrazone (or the reaction mixture from the previous step). The reaction mixture is then heated to a temperature ranging from 80-150°C for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired difluoroindole derivative.
B. Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a high-yielding, two-step process that is particularly well-suited for industrial-scale production. It begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[4][5]
Experimental Protocol: Leimgruber-Batcho Synthesis of a Difluoroindole Derivative
-
Enamine Formation: To a solution of a difluoro-ortho-nitrotoluene (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) is added. The reaction mixture is heated to reflux (typically 130-140°C) and stirred for 2-4 hours, with the reaction progress monitored by TLC.
-
Reductive Cyclization: After the enamine formation is complete, the reaction mixture is cooled. A reducing agent is then added. Common reducing systems include palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or iron in acetic acid. The reaction is stirred until the reduction of the nitro group and subsequent cyclization to the indole is complete, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst (if applicable) and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final difluoroindole derivative.
II. Biological Activities of Difluoroindole Derivatives
Difluoroindole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.
A. Antibacterial Activity
Several novel difluoroindole derivatives have been synthesized and evaluated for their antibacterial properties. The agar diffusion method is a common preliminary screening technique to assess this activity.
Experimental Protocol: Agar Diffusion Method for Antibacterial Screening
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the difluoroindole derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone and a positive control disc with a standard antibiotic are also prepared. The discs are then placed onto the inoculated agar surface.
-
Incubation and Measurement: The plates are incubated at 37°C for 18-24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Table 1: Antibacterial Activity of Selected Difluoroindole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| DFI-1 | Staphylococcus aureus | 15 | 16 | Fictional Data |
| DFI-1 | Escherichia coli | 12 | 32 | Fictional Data |
| DFI-2 | Staphylococcus aureus | 18 | 8 | Fictional Data |
| DFI-2 | Escherichia coli | 10 | 64 | Fictional Data |
| Ciprofloxacin | Staphylococcus aureus | 25 | 1 | Fictional Data |
| Ciprofloxacin | Escherichia coli | 28 | 0.5 | Fictional Data |
B. Anticancer Activity
The antiproliferative effects of difluoroindole derivatives against various cancer cell lines are often evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the difluoroindole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[6]
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Table 2: In Vitro Anticancer Activity of Difluoroindole Derivatives (IC50 in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| DFI-3 | 8.5 | 12.3 | 15.1 | Fictional Data |
| DFI-4 | 2.1 | 5.7 | 7.9 | Fictional Data |
| Doxorubicin | 0.5 | 0.8 | 1.2 | Fictional Data |
C. Antiviral Activity
Certain fluorinated indole derivatives have shown potent activity against viruses, including HIV-1. The antiviral efficacy is often assessed by measuring the inhibition of viral replication in cell culture.
Experimental Protocol: HIV-1 Replication Inhibition Assay
-
Cell Culture and Infection: A susceptible human T-lymphocyte cell line (e.g., CEM) is infected with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the difluoroindole derivatives. A positive control, such as a known reverse transcriptase inhibitor, is included.
-
Incubation: The treated and infected cells are incubated for a period that allows for viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The EC50 value (the effective concentration that inhibits viral replication by 50%) is calculated from the dose-response curve.
Table 3: Anti-HIV-1 Activity of Fluorinated Indole-Carboxamide Derivatives
| Compound | Antiviral Activity (EC50, nM) vs. HIV-1 WT | Reference |
| 19a-e | 2.0 - 4.6 | [7] |
| 20h | 0.5 (in MT-4 cells), 0.8 (in C8166 cells) | [7] |
| 20i | 0.5 (vs. HIV-1 WT), 4 (vs. Y181C), 300 (vs. K103N-Y181C) | [7] |
| Efavirenz | 3 (vs. HIV-1 WT), 10 (vs. Y181C), 200 (vs. K103N-Y181C) | [7] |
III. Mechanisms of Action and Signaling Pathways
The therapeutic potential of difluoroindole derivatives is rooted in their ability to interact with specific biological targets and modulate key signaling pathways involved in disease pathogenesis.
A. Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activation
MMP-9 is an enzyme involved in the degradation of the extracellular matrix, and its dysregulation is implicated in various diseases, including cancer metastasis. Some indole derivatives have been identified as inhibitors of proMMP-9 activation.[8] The activation of proMMP-9 can be initiated by other proteases, such as MMP-3 and plasmin, which cleave the pro-domain to generate the active enzyme.[9][10]
B. Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a promising target in oncology, particularly in acute myeloid leukemia (AML).[11] LSD1 is often part of transcriptional repressor complexes, and its inhibition can lead to the reactivation of genes that promote myeloid differentiation, thereby halting the proliferation of leukemic cells.[7][12]
C. Dual Inhibition of FLT3 and CDK2
FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and survival, and their aberrant activity is often observed in various cancers. Dual inhibitors of FLT3 and CDK2 have emerged as a promising therapeutic strategy. FLT3 activation triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote cell growth and survival.[13] CDK2, in complex with cyclins, controls the progression of the cell cycle.
D. Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial blood glucose levels, making it a therapeutic target for type 2 diabetes.[14][15]
IV. Conclusion
The exploration of novel difluoroindole derivatives represents a vibrant and promising area of medicinal chemistry. The strategic placement of fluorine atoms on the indole scaffold imparts unique properties that can be harnessed to develop potent and selective inhibitors for a range of therapeutic targets. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. Furthermore, the detailed protocols for biological evaluation enable the systematic assessment of their therapeutic potential. As our understanding of the underlying disease mechanisms deepens, the rational design and synthesis of novel difluoroindole derivatives will undoubtedly continue to contribute significantly to the discovery of next-generation medicines.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 12. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
Preliminary Biological Screening of Difluoroindole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Difluoroindole scaffolds represent a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of fluorine atoms can significantly modulate the physicochemical properties of the parent indole ring, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the preliminary biological screening of novel difluoroindole compounds, consolidating key findings from recent studies. It details common experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways to facilitate further research and development in this promising area.
Data Presentation: Biological Activities of Fluorinated Indole Compounds
The following tables summarize the reported biological activities of various fluorinated indole derivatives against different targets. This quantitative data allows for a comparative analysis of the structure-activity relationships (SAR) of these compounds.
Table 1: Anticancer Activity of Fluorinated Indole Derivatives
| Compound Class | Cancer Cell Line(s) | Assay Type | Activity Metric (IC₅₀/GI₅₀) | Reference(s) |
| 4-Fluoroindole Derivatives | A549 (Lung) | WST-8 | 0.8 µM (for compound 34b) | [1] |
| Fluorinated Bis-indole Derivatives | Various | Growth Inhibition | GI₅₀ < 10 nM (for compound 52a) | [1] |
| Fluorinated Pyrazolylbenzimidazole Hybrids | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | 0.95–1.57 µM (for compound 55b) | [1] |
| Fluoroindole Chalcone Analogues | HCT116 (Colorectal), CT26 (Colorectal) | Cytotoxicity Assay | 4.52 nM (HCT116), 18.69 nM (CT26) (for FC116) | [2] |
| Indole-based Bcl-2 Inhibitors | MCF-7 (Breast) | ELISA Binding Assay | 1.2 µM (for compound U2) | [3] |
Table 2: Antimicrobial Activity of Fluorinated Indole Derivatives
| Compound Class | Microorganism(s) | Assay Type | Activity Metric (MIC) | Reference(s) |
| Indole-triazole Derivatives | Staphylococcus aureus (MRSA), Candida krusei | Broth Microdilution | 3.125-50 µg/mL | [4] |
| Halogenated Spiro[indole-3,2'-thiazolidine] Derivatives | S. aureus, E. coli, C. albicans | Disk Diffusion | Not specified | [5] |
| Desformylflustrabromine (dFBr) Derivatives | Escherichia coli, Staphylococcus aureus | Biofilm Inhibition (Crystal Violet) | IC₅₀: 174 µM (E. coli), 70 µM (S. aureus) | [6] |
Table 3: Enzyme Inhibitory Activity of Fluorinated Indole Derivatives
| Compound Class | Target Enzyme | Assay Type | Activity Metric (IC₅₀/Kᵢ) | Reference(s) |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | Colorimetric | IC₅₀: 35.83 ± 0.98 µM (for compound 3f) | [7] |
| 4-Fluoroindole Derivatives | VEGFR-2 Kinase | Enzymatic Proliferation | Nanomolar range | [1] |
| Indole-3-carboxylic Acid Derivatives | Bcl-2, Mcl-1 | Fluorescence Polarization | Kᵢ: 0.26 µM (Bcl-2), 72 nM (Mcl-1) (for compound 17) | [8] |
| Fluoroindole Chalcone Analogues | Tubulin Polymerization | Fluorescence-based | Not specified | [2] |
| Oxindole-based Pyridyl Derivatives | FLT3, CDK2 | Kinase Inhibition | IC₅₀: 36.21 nM (FLT3), 8.17 nM (CDK2) (for compound 5l) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols for the key assays mentioned in the literature for evaluating difluoroindole compounds.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the difluoroindole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the difluoroindole compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the difluoroindole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, which has a yellow color. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.[11]
Protocol:
-
Reagent Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8) and a solution of pNPG in the same buffer.
-
Assay in 96-well Plate:
-
Add the buffer, the difluoroindole compound at various concentrations, and the α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG solution.
-
-
Incubation and Termination: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes). Terminate the reaction by adding a stop solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value of the compound. Acarbose is commonly used as a positive control.[11]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological screening of difluoroindole compounds.
Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
Many anticancer agents, including some indole derivatives, exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is a common target for anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Ethyl 5,6-difluoro-1H-indole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 5,6-difluoro-1H-indole-2-carboxylate as a key building block in the synthesis of potent bioactive molecules. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indole ring enhances metabolic stability and lipophilicity, making this scaffold particularly attractive for drug discovery programs targeting infectious diseases and cancer.
Application in the Development of Anti-Tubercular Agents
Derivatives of 5,6-difluoro-1H-indole-2-carboxylate have demonstrated significant promise as inhibitors of the essential mycobacterial membrane protein large 3 (MmpL3). MmpL3 is a crucial transporter responsible for the export of mycolic acids, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.
Biological Activity
Indole-2-carboxamide derivatives incorporating the 4,6-difluoro substitution have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The difluoro substitution pattern has been found to significantly improve metabolic stability.[1]
| Compound ID | Modification | Target | M. tuberculosis H37Rv MIC (μM) | Cytotoxicity (Vero cells) IC50 (μM) | Selectivity Index (SI) |
| 8g | 4,6-difluoro-N-rimantadine | MmpL3 | 0.32 | 40.9 | 128 |
| 9a | 4,6-difluoro-N-benzyl | MmpL3 | - | >119 (HFF1 cells) | - |
Data sourced from multiple studies for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 4,6-difluoro-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.
-
Materials: Ethyl 4,6-difluoro-1H-indole-2-carboxylate, Ethanol, 5% Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve ethyl 4,6-difluoro-1H-indole-2-carboxylate in ethanol.
-
Add 5% aqueous NaOH solution to the mixture.
-
Heat the reaction mixture at 40°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4,6-difluoro-1H-indole-2-carboxylic acid.
-
Protocol 2: Synthesis of N-substituted-4,6-difluoro-1H-indole-2-carboxamides
This protocol outlines the amide coupling of the carboxylic acid intermediate with a primary amine.
-
Materials: 4,6-difluoro-1H-indole-2-carboxylic acid, desired primary amine (e.g., benzylamine), BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent, DIPEA (N,N-Diisopropylethylamine), Dichloromethane (DCM).
-
Procedure:
-
Suspend 4,6-difluoro-1H-indole-2-carboxylic acid in dry DCM.
-
Add the primary amine and DIPEA to the suspension.
-
Add the BOP coupling reagent portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4,6-difluoro-1H-indole-2-carboxamide.[2]
-
Protocol 3: In Vitro MmpL3 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against MmpL3.
-
Principle: The assay measures the accumulation of trehalose monomycolate (TMM), the substrate of MmpL3, within the mycobacterial cells upon treatment with an inhibitor.
-
Procedure:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Incubate the bacterial culture with varying concentrations of the test compounds for a defined period.
-
Extract total lipids from the treated and untreated bacterial cells.
-
Analyze the lipid extracts by TLC, using a specific solvent system to separate TMM.
-
Visualize and quantify the TMM spots to determine the extent of accumulation, which correlates with MmpL3 inhibition.
-
Signaling Pathway and Workflow
Caption: Inhibition of MmpL3 transporter by 5,6-difluoro-1H-indole-2-carboxamide derivatives.
Caption: Experimental workflow for synthesis and evaluation of anti-tubercular agents.
Application in the Development of Dual EGFR/CDK2 Inhibitors for Cancer Therapy
The 5,7-difluoro-1H-indole-2-carboxamide scaffold has been explored for the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer progression.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. CDK2 is a crucial regulator of the cell cycle. Dual inhibition of both targets can lead to a synergistic anti-cancer effect.[4][5]
Biological Activity
A series of 5,7-difluoro-3-methyl-1H-indole-2-carboxamides have demonstrated potent inhibitory activity against both EGFR and CDK2, along with significant antiproliferative effects against various cancer cell lines.
| Compound ID | R Group | EGFR IC50 (nM) | CDK2 IC50 (nM) | Mean GI50 (µM) (Cancer Cell Lines) |
| 5e | 2-methylpyrrolidin-1-yl | - | 13 | 0.95 |
| 5h | - | - | 11 | - |
| 5k | piperidin-1-yl | - | 19 | - |
Data adapted from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors for illustrative purposes.[3]
Experimental Protocols
Protocol 4: Synthesis of 5,7-difluoro-3-methyl-1H-indole-2-carboxylates
This protocol is based on the Fischer Indole synthesis.
-
Materials: Appropriate substituted phenylhydrazine hydrochloride, 2-oxopropanoic acid, p-toluenesulfonic acid (PTSA), Ethanol.
-
Procedure:
-
Reflux a mixture of the substituted phenylhydrazine hydrochloride and 2-oxopropanoic acid in ethanol in the presence of a catalytic amount of PTSA for 20 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the ethyl 5,7-difluoro-3-methyl-1H-indole-2-carboxylate.
-
Protocol 5: In Vitro EGFR and CDK2 Kinase Assays
This protocol provides a general method for assessing the inhibitory activity of compounds against EGFR and CDK2 kinases.
-
Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) is used to measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing the respective kinase (EGFR or CDK2), its specific substrate, and ATP in a suitable kinase buffer.[6][7]
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) and a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Workflow
Caption: Dual inhibition of EGFR and CDK2 signaling pathways.
Caption: Workflow for synthesis and evaluation of dual EGFR/CDK2 inhibitors.
References
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for N-Alkylation of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of indole scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The substituent on the indole nitrogen can significantly modulate the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecule. Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a valuable building block, and its N-functionalization provides access to a diverse array of compounds for screening and development. The presence of electron-withdrawing fluorine atoms and an ester group at the C2 position increases the acidity of the N-H proton, influencing the choice of reaction conditions.[1]
This document provides detailed protocols for three common and effective methods for the N-alkylation of this substrate: a classic strong base method using sodium hydride, a milder method with potassium carbonate, and the Mitsunobu reaction for use with alcohol electrophiles.
General Considerations for N-Alkylation
The success of the N-alkylation of this compound hinges on several key parameters:
-
Base Selection: The choice of base is critical for the initial deprotonation of the indole nitrogen.
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH is highly effective for complete deprotonation, forming the sodium indolate salt. This method is robust and works with a wide range of alkylating agents, including less reactive ones.[2][3] However, it requires anhydrous conditions and careful handling due to its reactivity and the evolution of hydrogen gas.[3]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): These bases are milder, safer to handle, and often sufficient for indoles activated by electron-withdrawing groups.[4][5] They are particularly effective in polar aprotic solvents like DMF or acetonitrile.[6][7]
-
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (CH₃CN) are typically used.[3][8] They effectively solvate the cation of the base without interfering with the nucleophilic indolate anion. Anhydrous solvents are crucial when using reactive bases like NaH.[3]
-
Alkylating Agent: The reactivity of the electrophile is a key factor. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Primary alkyl halides and benzyl halides are excellent substrates.[2] For alkylation with alcohols, the Mitsunobu reaction provides a powerful alternative.[9][10]
-
Regioselectivity: For indole-2-carboxylates, N-alkylation is strongly favored over C3-alkylation. The electron-withdrawing ester group at the C2 position reduces the nucleophilicity of the C3 position, making the indole nitrogen the primary site of attack.[6]
Data Summary
The following table summarizes typical conditions for the N-alkylation of indole-2-carboxylates, providing a comparative overview of the protocols detailed below.
| Protocol | Base | Solvent | Alkylating Agent | Typical Temperature | Key Advantages | Considerations |
| 1 | Sodium Hydride (NaH) | DMF or THF | Alkyl Halide/Sulfonate | 0 °C to Room Temp | High reactivity, broad scope[2][3] | Requires strict anhydrous conditions; H₂ gas evolution[3] |
| 2 | Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | Activated Alkyl Halide | Room Temp to 80 °C | Milder, safer, easier to handle[5][6] | May be slower or less effective for unreactive halides |
| 3 | N/A (Redox) | THF or Dichloromethane | Alcohol (with DEAD/DIAD & PPh₃) | 0 °C to Room Temp | Uses alcohols directly, stereochemical inversion[9][11] | Stoichiometric phosphine oxide byproduct can complicate purification[11] |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This classic method is highly reliable for a wide range of alkyl halides.[3] It relies on the complete deprotonation of the indole nitrogen before the addition of the electrophile.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (1.0 - 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) and water for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound.
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (typical concentration 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.[3]
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.[3]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be necessary for less reactive alkyl halides.[12]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This method offers a milder and operationally simpler alternative to using sodium hydride, particularly suitable for activated indoles.[5][6]
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Alkyl halide (1.1 - 1.5 eq)
-
Water, Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous DMF (or acetonitrile).
-
Addition of Alkylating Agent: Add the alkyl halide to the stirred suspension.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: If residual salts are present, dissolve the crude material in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction enables the N-alkylation of indoles using primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[9][11][13]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 - 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), ~40% solution in toluene (1.2 - 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound, the desired alcohol, and triphenylphosphine.
-
Dissolution: Dissolve the components in anhydrous THF.
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add the DEAD or DIAD solution dropwise to the stirred mixture over 15-30 minutes. An exothermic reaction is often observed. Caution: Azodicarboxylates are hazardous and should be handled with care.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the residue directly by silica gel column chromatography. The byproducts are typically less polar than the desired N-alkylated product, but careful chromatography is required for complete separation.
Visualizations
Caption: General reaction scheme for the N-alkylation of the indole substrate.
Caption: Standard experimental workflow for a typical N-alkylation reaction.
Caption: Decision tree for selecting an appropriate N-alkylation protocol.
References
- 1. youtube.com [youtube.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling Reactions with 5,6-Difluoro-1H-indole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indole-2-carboxamides are a significant class of compounds in medicinal chemistry, frequently investigated for their potential as therapeutic agents.[1][2][3] The 5,6-difluoro substitution pattern on the indole ring can enhance metabolic stability and binding affinity. This document provides detailed protocols for the synthesis of amide derivatives starting from ethyl 5,6-difluoro-1H-indole-2-carboxylate. The primary challenge involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the necessary precursor for standard amide coupling reactions. Subsequently, two robust and widely used amide coupling protocols are detailed: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Part 1: Saponification of Ethyl Ester
The first step in the synthesis of amide derivatives from this compound is the hydrolysis of the ester to the free carboxylic acid. This is typically achieved through saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Experimental Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 ratio).
-
Addition of Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equiv) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the solid under vacuum to yield 5,6-difluoro-1H-indole-2-carboxylic acid.
-
Part 2: Amide Coupling Reactions
Once 5,6-difluoro-1H-indole-2-carboxylic acid has been synthesized, it can be coupled with a desired amine using various reagents. Amide bond formation is one of the most frequent reactions in drug discovery.[4] Common coupling reagents include carbodiimides like DCC and EDC, and uronium salts like HATU and HBTU.[4]
Comparative Data of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate properties, potential for racemization, and reaction conditions.[5] Below is a summary of commonly used reagents.
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| EDC (or DCC) | HOBt or HOAt | DIPEA, TEA | DMF, DCM | Cost-effective; water-soluble byproduct (EDC).[5][6] | Can lead to racemization without additives; DCC byproduct can be difficult to remove.[6] |
| HATU (or HBTU) | None required | DIPEA, TEA | DMF, ACN | High efficiency, fast reaction times, low racemization.[5][6] | Higher cost; can react with unprotected N-termini if used in excess.[6] |
| BOP / PyBOP | None required | DIPEA, TEA | DMF, DCM | Effective for hindered substrates. | Carcinogenic byproduct (HMPA for BOP); higher cost. |
| T3P (Propylphosphonic Anhydride) | None required | Pyridine, TEA | EtOAc, DCM | Easy workup (byproducts are water-soluble); low epimerization. | Requires stoichiometric amounts of base. |
Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used, cost-effective method for amide bond formation. The addition of HOBt suppresses side reactions and minimizes racemization.[5][6]
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5,6-difluoro-1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired primary or secondary amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath while stirring.
-
Reagent Addition:
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled reaction mixture.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv) dropwise.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Experimental Protocol 2: HATU Mediated Amide Coupling
HATU is a highly effective coupling reagent known for its rapid reaction times and high yields, particularly with challenging or electron-deficient amines.[4][6]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 5,6-difluoro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Reagent Addition:
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (2.0 - 3.0 equiv) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) to the activated mixture.
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC.
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in the EDC/HOBt protocol (Step 6).
-
Visualizations
Overall Experimental Workflow
The diagram below illustrates the two-stage process of converting the starting ethyl ester into the final amide product.
Caption: Workflow for the synthesis of indole-2-carboxamides.
Key Components in Amide Coupling
This diagram shows the logical relationship and roles of the different components in a typical amide coupling reaction.
Caption: Logical relationship of components in an amide coupling reaction.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols: Ethyl 5,6-Difluoro-1H-indole-2-carboxylate as a Fragment for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of enzymatic targets.[1] Its structural similarity to tryptophan allows it to bind to various biological macromolecules. Ethyl 5,6-difluoro-1H-indole-2-carboxylate is a valuable fragment in drug discovery, particularly in fragment-based drug discovery (FBDD), serving as a starting point for the development of potent and selective enzyme inhibitors. The fluorine substitutions at the 5 and 6 positions can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.
These application notes provide a guide to utilizing this compound for the design and synthesis of enzyme inhibitors, with a specific focus on developing inhibitors for the essential mycobacterial transporter MmpL3.
Key Enzyme Target: MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is a crucial transporter responsible for exporting mycolic acids, essential components of the mycobacterial cell wall.[2][3][4] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. This makes MmpL3 a prime target for the development of novel anti-tuberculosis (TB) agents. Several indole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[1][2][3][4][5]
Data Presentation: Inhibitory Activity of Indole-2-Carboxamide Derivatives
The ethyl ester of 5,6-difluoro-1H-indole-2-carboxylate is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of indole-2-carboxamides. The inhibitory activities of these derivatives are then evaluated. Below is a summary of the activity of a closely related analog against Mycobacterium tuberculosis.
| Compound ID | Structure | Target | Activity Type | Value | Cell Line/Strain | Ref. |
| 1 (Analog) | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | MIC | 0.012 µM | M. tuberculosis (drug-sensitive) | [1][2] |
| 1 (Analog) | 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | SI | ≥16000 | - | [1][2] |
Note: Compound 1 is a 4,6-difluoro analog, which demonstrates the potential of difluoro-indole scaffolds as potent MmpL3 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Difluoro-1H-indole-2-carboxamide Inhibitors
This protocol outlines a general two-step synthesis of an indole-2-carboxamide library starting from this compound.
Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
-
Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 3:1 ratio).
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide monohydrate (LiOH·H₂O), to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight, or gently reflux until the reaction is complete (monitored by TLC).
-
Acidification: After cooling, acidify the reaction mixture to pH 1-2 using a 10% aqueous HCl solution. This will precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 5,6-difluoro-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling
-
Activation: Dissolve the 5,6-difluoro-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agents: Add a coupling reagent such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired indole-2-carboxamide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a typical microplate alamarBlue assay (MABA) to determine the MIC of synthesized compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv strain in an appropriate broth (e.g., Middlebrook 7H9 with supplements) to mid-log phase. Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 1.0) and then dilute to the final inoculum concentration.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. Include a positive control (e.g., isoniazid) and a negative control (no drug).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate.
-
Incubation: Seal the plates and incubate at 37°C for a defined period (e.g., 7 days).
-
AlamarBlue Addition: After the initial incubation, add a mixture of alamarBlue reagent and Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: Assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Caption: Synthetic workflow for inhibitor development.
Caption: MmpL3 transport inhibition mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Figure 1 from Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Difluoroindole Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from difluoroindole esters. The indole scaffold, particularly when fluorinated, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.
Introduction to Difluoroindole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. Difluoroindole esters serve as versatile starting materials for the synthesis of a variety of kinase inhibitors. The ester functionality can be readily converted to other functional groups, such as amides or ketones, allowing for the introduction of diverse side chains to optimize potency and selectivity against specific kinase targets.
One prominent example of a kinase inhibitor featuring a fluorinated indole core is Sunitinib (SU11248). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation. While the industrial synthesis of Sunitinib often starts from 5-fluoroindolin-2-one, this intermediate can be conceptually derived from a difluoroindole precursor, highlighting the importance of this chemical class.
Key Kinase Targets and Signaling Pathways
Kinase inhibitors derived from difluoroindole scaffolds can target a range of kinases implicated in oncogenic signaling. A primary target is the VEGFR-2, a key mediator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.
Below is a simplified representation of the VEGFR-2 signaling pathway, which is a common target for indole-based kinase inhibitors.
Quantitative Data of Representative Kinase Inhibitors
The following tables summarize the inhibitory activities of several kinase inhibitors that share structural similarities with compounds derivable from difluoroindole esters. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new, more potent inhibitors.
Table 1: Inhibitory Activity of Indole-Based Kinase Inhibitors against VEGFR-2
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | 80 | [1] |
| Compound 18b | VEGFR-2 | 70 | [2] |
| Sorafenib | VEGFR-2 | 90 | [2] |
| Indole-carboxamide Va | VEGFR-2 | 2150 | [3] |
| Indole-carboxamide Ve | VEGFR-2 | 1100 | [3] |
Table 2: Inhibitory Activity of Azaindole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| GSK 1070916 | Aurora B/C | - | [4] |
| Compound 34d | CDK9 | 31 | [4] |
| Compound 59 | c-Met | 40 | [5] |
| Compound 63 | c-Met | 20 | [5] |
| Decernotinib (104) | JAK | - | [5] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor scaffold starting from a difluoroindole ester. The following workflow illustrates the general synthetic strategy.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 5,6-difluoro-1H-indole-2-carboxylate in Antiviral Drug Design: A Generalized Approach for Indole-2-Carboxylate Derivatives
Note to the Reader: Extensive searches of the scientific literature did not yield specific data regarding the direct application of ethyl 5,6-difluoro-1H-indole-2-carboxylate in antiviral drug design. The following application notes and protocols are therefore based on the broader class of indole-2-carboxylate derivatives, which have shown promise as a scaffold for the development of novel antiviral agents. The methodologies and data presented are representative of this class of compounds and can serve as a guide for the investigation of this compound and its analogues.
Application Notes
The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the context of antiviral drug design, derivatives of indole-2-carboxylate have demonstrated inhibitory activity against various DNA and RNA viruses, including influenza viruses, Human Immunodeficiency Virus (HIV), and Coxsackie B3 virus.[3][4][5][6][7]
The antiviral mechanism of action for indole-2-carboxylate derivatives can vary depending on the specific substitutions on the indole ring and the target virus. For instance, certain derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[4] For other viruses like influenza, the precise mechanism is often a subject of ongoing research, but may involve interference with viral entry, replication, or release from host cells.[6]
The fluorination pattern, such as the 5,6-difluoro substitution, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. While specific data for the 5,6-difluoro analogue is not publicly available, the known antiviral activity of other substituted indole-2-carboxylates suggests that this compound is a viable candidate for screening and further development in antiviral research.
Quantitative Data Summary for Indole-2-Carboxylate Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of various indole-2-carboxylate derivatives as reported in the scientific literature. This data highlights the potential of this chemical class against different viral pathogens.
Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives against Influenza A Virus
| Compound ID | Substitution Pattern | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Virus Strain | Reference |
| 14f | 6-acetamido | 7.53 | >92.2 | >12.1 | A/FM/1/47 | [3][5] |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀
Table 2: Antiviral Activity of Indole-2-Carboxylate Derivatives against Coxsackie B3 Virus
| Compound ID | Substitution Pattern | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Virus Strain | Reference |
| 8f | 4-methoxy-6-amino | 10.3 | >176.4 | >17.1 | Cox B3 | [3][5] |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀
Table 3: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase
| Compound ID | Substitution Pattern | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target | Reference |
| 1 | Unsubstituted | 32.37 | >100 | >3.09 | HIV-1 Integrase | [4] |
| 17a | 6-(4-chlorophenyl) | 3.11 | >100 | >32.15 | HIV-1 Integrase | [4] |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antiviral evaluation of indole-2-carboxylate derivatives, adapted from published literature.[3][4][6]
Protocol 1: General Synthesis of Ethyl Indole-2-Carboxylate Derivatives
This protocol describes a general method for the synthesis of ethyl indole-2-carboxylate derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted 2-nitrotoluene (e.g., 1,2-difluoro-4,5-dinitrotoluene as a precursor for the 5,6-difluoroindole)
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Reducing agent (e.g., iron powder, acetic acid or catalytic hydrogenation)
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Condensation: Dissolve the substituted 2-nitrotoluene and diethyl oxalate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 2-4 hours.
-
Hydrolysis and Cyclization: Add water to the reaction mixture and heat to reflux for 1-2 hours. Cool the mixture and acidify with hydrochloric acid to precipitate the corresponding 2-nitrophenylpyruvic acid.
-
Reductive Cyclization: Suspend the 2-nitrophenylpyruvic acid in a mixture of ethanol and acetic acid. Add a reducing agent (e.g., iron powder) portion-wise while heating the mixture. Reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Esterification: Filter the hot reaction mixture to remove the reducing agent. Concentrate the filtrate under reduced pressure. Dissolve the residue in absolute ethanol and bubble dry HCl gas through the solution, or add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized Synthetic Workflow for Ethyl Indole-2-Carboxylates.
Protocol 2: In Vitro Antiviral Activity Assay (CPE Inhibition Assay)
This protocol describes a common method to evaluate the antiviral activity of compounds against viruses that cause a cytopathic effect (CPE) in cell culture, such as influenza virus.
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer (e.g., Influenza A/FM/1/47)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control antiviral drug (e.g., Oseltamivir)
-
MTT or similar reagent for cell viability assessment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤0.5%).
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted virus to the wells (at a multiplicity of infection of ~0.01). As a control, add medium without virus to some wells.
-
Incubation: Incubate the plates for 2 hours at 37°C to allow for virus adsorption.
-
Addition of Compounds: After incubation, remove the virus inoculum and add the serially diluted test compounds and controls to the respective wells.
-
Further Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator, until the virus-infected, untreated control wells show significant CPE.
-
Assessment of CPE and Cytotoxicity:
-
Observe the cells under a microscope to visually assess the inhibition of CPE.
-
Quantify cell viability using an MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the wells that were not infected with the virus.
-
Determine the Selectivity Index (SI = CC₅₀/IC₅₀). A higher SI value indicates a more promising therapeutic window.
-
Caption: Antiviral Screening Workflow for CPE Inhibition Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anti-inflammatory Agents from Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel anti-inflammatory agents using ethyl 5,6-difluoro-1H-indole-2-carboxylate as a starting material. The indole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with notable examples like Indomethacin demonstrating its therapeutic potential.[1][2] The strategic modification of this compound can lead to the discovery of new chemical entities with improved efficacy and safety profiles.
Rationale for Development
The indole nucleus is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Many indole derivatives have been reported to exhibit significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[1][3] Additionally, some indole derivatives have been shown to modulate other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4][5][6] The presence of fluorine atoms in the 5 and 6 positions of the indole ring can enhance metabolic stability and binding affinity of the molecule to its target. This makes this compound an attractive starting point for the synthesis of new anti-inflammatory drug candidates.
Proposed Synthetic Strategy
The primary strategy for derivatization of this compound involves the modification of the ethyl ester at the C2 position and substitution at the N1 position of the indole ring. These modifications have been shown to be crucial for the anti-inflammatory activity of similar indole derivatives.[1]
A proposed synthetic workflow is outlined below:
References
- 1. chesci.com [chesci.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 5,6-Difluoro-1H-indole-2-carboxylate in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ethyl 5,6-difluoro-1H-indole-2-carboxylate in agricultural chemistry, based on the known activities of structurally related indole derivatives. The following sections detail its hypothetical applications as a herbicide, fungicide, and plant growth regulator, complete with detailed experimental protocols and illustrative diagrams.
Potential Applications in Agricultural Chemistry
This compound is a fluorinated indole derivative. The incorporation of fluorine atoms into organic molecules is a common strategy in agrochemical research to enhance biological activity, metabolic stability, and lipophilicity.[1][2] Based on the known bioactivities of indole compounds, this molecule holds potential in the following areas:
-
Herbicidal Activity: Many synthetic indole derivatives exhibit herbicidal properties by mimicking or antagonizing the plant hormone auxin (indole-3-acetic acid, IAA).[3][4][5] The structural similarity of this compound to auxin suggests it could disrupt plant growth by interfering with auxin signaling pathways, potentially acting as a selective herbicide for broadleaf weeds.
-
Fungicidal Activity: Indole derivatives have been reported to possess broad-spectrum antifungal activities against various plant pathogens.[6][7][8] The presence of the indole scaffold suggests that this compound could inhibit the growth of pathogenic fungi, offering a potential new tool for crop protection.
-
Plant Growth Regulation: Indole compounds are well-known plant growth regulators.[5] Depending on the concentration and the plant species, they can promote root development, flowering, and fruit set, or in some cases, act as growth inhibitors. This compound could be investigated for its ability to modulate plant growth and development to improve crop yield and quality.
Data Presentation: Hypothetical Bioactivity Data
The following tables summarize hypothetical quantitative data for the bioactivity of this compound based on typical results for related compounds.
Table 1: Herbicidal Activity (EC50 values in µM)
| Weed Species | Pre-emergence | Post-emergence |
| Amaranthus retroflexus (Redroot Pigweed) | 15.5 | 25.2 |
| Chenopodium album (Common Lambsquarters) | 22.8 | 38.7 |
| Setaria viridis (Green Foxtail) | > 100 | > 100 |
| Zea mays (Corn) - Crop | > 200 | > 200 |
| Glycine max (Soybean) - Crop | > 200 | > 200 |
Table 2: Fungicidal Activity (MIC in µg/mL)
| Fungal Pathogen | Mycelial Growth Inhibition | Spore Germination Inhibition |
| Botrytis cinerea (Gray Mold) | 12.5 | 25 |
| Fusarium graminearum (Fusarium Head Blight) | 25 | 50 |
| Alternaria solani (Early Blight) | 50 | 100 |
| Magnaporthe oryzae (Rice Blast) | 50 | 75 |
Table 3: Plant Growth Regulation Activity (Root Length in cm at 10 µM)
| Plant Species | Control | This compound |
| Arabidopsis thaliana | 4.5 ± 0.3 | 6.8 ± 0.5 |
| Solanum lycopersicum (Tomato) | 5.2 ± 0.4 | 7.1 ± 0.6 |
| Oryza sativa (Rice) | 6.1 ± 0.5 | 5.9 ± 0.4 |
Experimental Protocols
A potential synthetic route for this compound can be adapted from established methods for similar indole-2-carboxylates.[9]
Protocol:
-
Starting Material: 3,4-Difluoroaniline.
-
Step 1: Diazotization. Dissolve 3,4-difluoroaniline in a suitable acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.
-
Step 2: Japp-Klingemann Reaction. React the diazonium salt with ethyl 2-methylacetoacetate in the presence of a base (e.g., sodium acetate) to form an intermediate phenylhydrazone.
-
Step 3: Fischer Indole Synthesis. Cyclize the phenylhydrazone intermediate by heating in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to yield ethyl 5,6-difluoro-2-methyl-1H-indole-3-carboxylate.
-
Step 4: Decarboxylation and Esterification. The carboxylate at the 3-position can be removed, and a carboxylate at the 2-position can be introduced through a series of reactions, potentially involving hydrolysis, oxidation, and re-esterification, though a more direct modern synthetic method would be preferable if available in the literature for this specific substitution pattern.
This protocol describes a method for evaluating the pre- and post-emergence herbicidal activity of the test compound.
Protocol:
-
Preparation of Test Solutions: Dissolve this compound in acetone to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve final test concentrations.
-
Pre-emergence Assay:
-
Fill small pots with a standardized soil mix.
-
Sow seeds of the target weed and crop species at a uniform depth.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a controlled growth chamber with appropriate light and temperature conditions.
-
After 14-21 days, assess the percentage of germination and the fresh weight of the emerged seedlings compared to a vehicle-treated control.
-
-
Post-emergence Assay:
-
Grow the target weed and crop species in pots until they reach the 2-3 leaf stage.
-
Spray the test solutions evenly onto the foliage of the plants.
-
Return the pots to the growth chamber.
-
After 14 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to a vehicle-treated control.
-
This protocol details the determination of the minimum inhibitory concentration (MIC) of the test compound against various fungal pathogens using a broth microdilution method.[10]
Protocol:
-
Fungal Culture: Grow the target fungal pathogens on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to obtain fresh cultures. Prepare a spore suspension or mycelial fragment suspension in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).
-
Preparation of Test Plates:
-
Dispense the liquid medium into the wells of a 96-well microtiter plate.
-
Add the test compound stock solution to the first well and perform serial dilutions across the plate to obtain a range of concentrations.
-
Inoculate each well with the fungal suspension.
-
Include positive (a known fungicide) and negative (no compound) controls.
-
-
Incubation and Assessment:
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) for 48-72 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
This protocol outlines a method for assessing the effect of the test compound on root elongation in seedlings.[11]
Protocol:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds of the test plant species (e.g., Arabidopsis thaliana).
-
Place the sterilized seeds on Murashige and Skoog (MS) agar medium in Petri dishes.
-
Cold-stratify the seeds if necessary to promote uniform germination.
-
-
Treatment Application:
-
Prepare MS agar medium containing various concentrations of this compound.
-
Transfer uniformly germinated seedlings to the treatment plates.
-
-
Incubation and Measurement:
-
Place the Petri dishes vertically in a growth chamber to allow for gravitropic root growth.
-
After 7-10 days, measure the primary root length of the seedlings.
-
Compare the root lengths of treated seedlings to those of untreated controls.
-
Visualizations
Caption: Hypothetical mechanism of herbicidal action via the auxin signaling pathway.
Caption: Workflow for in vitro fungicidal activity screening.
Caption: Logical workflow for evaluating plant growth regulation effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Indole Derivatives [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. ifyber.com [ifyber.com]
- 11. Growth Regulators – Plant Tissue Culture Protocol [merckmillipore.com]
Synthetic Routes to Bioactive 5,6-Difluoroindole Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive 5,6-difluoroindole amides. The inclusion of fluorine atoms at the 5 and 6 positions of the indole ring is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties of indole-based compounds. These derivatives have shown promise in various therapeutic areas, including oncology and neurobiology.[1] This guide outlines the primary synthetic pathways to the 5,6-difluoroindole core, followed by established methods for amide bond formation at various positions on the indole scaffold.
Synthesis of the 5,6-Difluoro-1H-indole Core
The successful synthesis of bioactive 5,6-difluoroindole amides begins with the efficient construction of the core 5,6-difluoro-1H-indole scaffold. Two classical methods, the Leimgruber-Batcho and Fischer indole syntheses, are adaptable for this purpose, each with its own advantages and considerations.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and often high-yielding method for preparing substituted indoles, particularly when the required ortho-nitrotoluene precursor is available.[2][3] The general strategy involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by reductive cyclization.
Logical Workflow for Leimgruber-Batcho Synthesis of 5,6-Difluoro-1H-indole:
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step, scale-up synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the well-established Japp-Klingemann and Fischer indole synthesis reactions, which are recognized for their reliability and scalability.[1][2][3][4]
The protocol is designed to be a comprehensive guide, offering step-by-step instructions, quantitative data, and safety considerations to ensure a successful and efficient synthesis on a larger scale.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-stage process. The initial stage involves the Japp-Klingemann reaction to produce an intermediate arylhydrazone.[1][2][3][4] This is followed by the Fischer indole synthesis, which facilitates the cyclization of the hydrazone into the final indole product.[5][6]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
2.1. Step 1: Synthesis of Ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
This step involves the diazotization of 3,4-difluoroaniline, followed by a coupling reaction with ethyl 2-methyl-3-oxobutanoate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale) |
| 3,4-Difluoroaniline | 129.11 | 1.0 | 100 g |
| Concentrated HCl (37%) | 36.46 | 3.0 | 238 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 56.2 g |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 1.0 | 111.6 g |
| Sodium Acetate (NaOAc) | 82.03 | 3.0 | 190.5 g |
| Ethanol (EtOH) | 46.07 | - | 1.5 L |
| Water (H₂O) | 18.02 | - | 2.5 L |
Procedure:
-
Diazotization:
-
In a 5 L jacketed reactor, add 3,4-difluoroaniline (100 g) to a mixture of concentrated HCl (238 mL) and water (1 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (56.2 g) in water (250 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Japp-Klingemann Coupling:
-
In a separate 10 L reactor, dissolve ethyl 2-methyl-3-oxobutanoate (111.6 g) and sodium acetate (190.5 g) in a mixture of ethanol (1.5 L) and water (1.25 L).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution over 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
-
Work-up and Isolation:
-
The precipitated product is collected by filtration.
-
Wash the solid with cold water (2 x 500 mL) until the filtrate is neutral.
-
Dry the crude product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 80-90%
2.2. Step 2: Synthesis of this compound (Fischer Indole Synthesis)
This step involves the acid-catalyzed cyclization of the intermediate hydrazone.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 150g scale) |
| Ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate | 258.23 | 1.0 | 150 g |
| Polyphosphoric Acid (PPA) | - | - | 750 g |
| Toluene | 92.14 | - | 1.5 L |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | As needed |
| Brine | - | - | 500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | 50 g |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |
| Hexanes | - | - | For recrystallization |
Procedure:
-
Cyclization:
-
In a 3 L reactor equipped with a mechanical stirrer and a condenser, add polyphosphoric acid (750 g).
-
Heat the PPA to 80-90 °C.
-
Slowly add the intermediate hydrazone (150 g) in portions over 30-45 minutes, maintaining the temperature between 90-100 °C.
-
After the addition is complete, continue to stir the mixture at 100 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto 1.5 kg of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the final product as a solid.
-
Dry the purified product under vacuum at 40-50 °C.
-
Expected Yield: 70-85%
Data Summary
Table 1: Reagent Quantities for Scale-up Synthesis
| Step | Compound | Starting Amount (g) | Expected Product | Theoretical Yield (g) |
| 1 | 3,4-Difluoroaniline | 100 | Ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate | 199.9 |
| 2 | Ethyl 2-((3,4-difluorophenyl)hydrazono)propanoate | 150 | This compound | 139.4 |
Table 2: Typical Reaction Parameters
| Step | Reaction | Temperature (°C) | Duration (hours) | Solvent(s) |
| 1 | Diazotization & Japp-Klingemann | 0-10 | 5-8 | Water, Ethanol |
| 2 | Fischer Indole Synthesis | 90-100 | 1-2 | Polyphosphoric Acid |
Safety and Handling Precautions
-
3,4-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated HCl and Polyphosphoric Acid: Highly corrosive. Use in a well-ventilated fume hood and wear acid-resistant gloves and face shield.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium salt intermediate and use it in solution immediately after preparation.
-
Organic Solvents: Flammable. Keep away from ignition sources.
Always conduct a thorough risk assessment before beginning any chemical synthesis. Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Difluorinated Indoles
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of difluorinated indoles via the Fischer indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a difluorinated indole is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of difluorinated indoles are a common issue. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine ring can significantly impact the reaction's efficiency. Here are the primary causes and troubleshooting steps:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. The strongly electron-withdrawing nature of the difluoro-substituents often requires stronger acids or higher temperatures to facilitate the key[1][1]-sigmatropic rearrangement.
-
Troubleshooting:
-
Screen a variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), methanesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] PPA is often effective for less reactive substrates.[2]
-
Optimize the concentration of the chosen acid. An insufficient amount may lead to an incomplete reaction, while an excess can cause decomposition and tar formation.[2]
-
-
-
Inadequate Reaction Temperature and Time: The reaction often requires elevated temperatures to overcome the activation energy barrier, which is heightened by the fluorine substituents.[3]
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[2] Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[1]
-
-
-
Poor Quality of Starting Materials: Impurities in the difluorophenylhydrazine or the carbonyl compound can lead to side reactions and inhibit the catalyst.
-
Troubleshooting:
-
Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Consider using the hydrochloride salt of the difluorophenylhydrazine, which is often more stable.[4]
-
-
-
Decomposition of Intermediates or Product: The difluorinated indole product or the hydrazone intermediate may be unstable under the harsh acidic and high-temperature conditions.
-
Troubleshooting:
-
Attempt the reaction under milder conditions initially and gradually increase the intensity.
-
Consider a one-pot procedure where the hydrazone is formed in situ to minimize its decomposition.[1]
-
-
Q2: I am observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions in the synthesis of difluorinated indoles?
A2: The formation of byproducts is a frequent challenge. Common side reactions include:
-
Formation of Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric difluorinated indoles.[2]
-
Mitigation: The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. Generally, stronger acids tend to favor the formation of the isomer from the less substituted enamine.[3] Careful optimization of the acid and temperature is necessary. Chromatographic separation of the isomers is often required.
-
-
Tar and Polymeric Byproducts: The strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the yield.[2]
-
Mitigation: Use the mildest possible reaction conditions that still afford the desired product. Lowering the temperature and using a less concentrated acid can help minimize tar formation.
-
-
Incomplete Cyclization or Side Reactions of Intermediates: The key[1][1]-sigmatropic rearrangement may be inefficient, or the intermediates may undergo alternative reactions.
Q3: How do the positions of the two fluorine atoms on the phenylhydrazine ring affect the reaction?
A3: The position of the fluorine atoms significantly influences the electronic properties of the phenylhydrazine and, consequently, the reactivity in the Fischer indole synthesis. Fluorine is a strongly electron-withdrawing group, which can deactivate the aromatic ring and hinder the electrophilic aromatic substitution-like cyclization step.[6] The specific positions of the fluorine atoms can stabilize or destabilize the intermediates and transition states of the[1][1]-sigmatropic rearrangement, potentially leading to lower yields or favoring side reactions.[6] For instance, fluorine atoms at positions that strongly withdraw electron density from the nitrogen atoms can make the initial hydrazone formation and the subsequent rearrangement more challenging.
Q4: I am struggling with the purification of my difluorinated indole. What are some effective purification strategies?
A4: The purification of difluorinated indoles can be challenging due to their polarity and the presence of similar byproducts. Here are some recommended strategies:
-
Column Chromatography: This is the most common method for purifying indoles.
-
Normal-Phase Chromatography: Use silica gel as the stationary phase with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).[7] A gradual increase in the polarity of the eluent (gradient elution) can help separate compounds with close Rf values.
-
Reversed-Phase Chromatography: This is useful for more polar indoles. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]
-
Acid/Base Washing: If your product is sensitive to acid, you can deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[8]
-
-
Recrystallization: If your difluorinated indole is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective technique.
Data Presentation
Due to the lack of specific comparative studies in the readily available literature for the Fischer indole synthesis of a single difluorinated indole under varied conditions, the following tables provide an illustrative template for how such data could be presented. Researchers are encouraged to generate their own data through systematic screening of conditions.
Table 1: Illustrative Effect of Acid Catalyst on the Yield of 5,6-Difluoro-2-methylindole
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | 120 | 6 | 45 |
| 2 | H₂SO₄ (cat.) | 100 | 4 | 55 |
| 3 | Polyphosphoric Acid (PPA) | 110 | 3 | 70 |
| 4 | Methanesulfonic Acid | 100 | 5 | 62 |
| 5 | Acetic Acid | Reflux | 12 | 30 |
Table 2: Illustrative Regioselectivity in the Synthesis of Difluoro-2,3-dimethylindoles from 3,4-Difluorophenylhydrazine and 2-Butanone
| Entry | Acid Catalyst | Temperature (°C) | Ratio of 5,6-Difluoro-2,3-dimethylindole to 4,5-Difluoro-2,3-dimethylindole |
| 1 | Acetic Acid | Reflux | 3:1 |
| 2 | H₂SO₄ (cat.) | 100 | 5:1 |
| 3 | Polyphosphoric Acid (PPA) | 110 | 7:1 |
Experimental Protocols
General Experimental Protocol for the Synthesis of 5,6-Difluoro-2-methylindole
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Hydrazone Formation (Optional - can be performed in situ):
-
In a round-bottom flask, dissolve 5,6-difluorophenylhydrazine (1.0 eq) in ethanol or acetic acid.
-
Add acetone (1.1 eq) dropwise to the solution while stirring.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours until the hydrazone precipitates or TLC analysis indicates complete formation.
-
The hydrazone can be isolated by filtration, washed with cold ethanol, and dried, or the reaction mixture can be carried forward directly.
-
-
Indolization:
-
To a separate round-bottom flask equipped with a reflux condenser, add polyphosphoric acid (PPA) (a sufficient amount to ensure stirring, e.g., 10 times the weight of the hydrazone).
-
Heat the PPA to 100-110 °C with stirring.
-
Carefully add the pre-formed hydrazone in portions to the hot PPA.
-
Heat the reaction mixture at 110-120 °C for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to approximately 80 °C.
-
-
Work-up and Purification:
-
Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5,6-difluoro-2-methylindole.
-
Mandatory Visualizations
Caption: General experimental workflow for the Fischer indole synthesis of difluorinated indoles.
Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.
References
optimizing reaction conditions for ethyl 5,6-difluoro-1H-indole-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low yields or reaction failures are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Fischer indole synthesis, a widely used method for this class of compounds.
Issue 1: Low or No Product Yield
Low or no yield of the desired indole can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of (3,4-difluorophenyl)hydrazine and ethyl pyruvate. Impurities can lead to unwanted side reactions. Use freshly distilled or recrystallized starting materials. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. Screen different catalysts and concentrations to find the optimal conditions for this specific substrate. Polyphosphoric acid (PPA) is often effective for Fischer indole synthesis.[1] |
| Incorrect Reaction Temperature | The reaction often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1] |
| Electron-Withdrawing Effects of Fluorine | The two fluorine atoms on the phenylhydrazine ring are strongly electron-withdrawing, which can hinder the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis.[3] Using a stronger acid catalyst or higher temperatures might be necessary to overcome this deactivation. |
| Solvent Choice | The solvent can significantly influence the reaction outcome. Polar aprotic solvents such as acetic acid or ethanol are commonly used. In some cases, running the reaction neat (without a solvent) may be beneficial.[1] |
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.
| Potential Side Reaction | Mitigation Strategy |
| Regioisomer Formation | If an unsymmetrical ketone is used instead of ethyl pyruvate, two different regioisomers of the indole can be formed. Using ethyl pyruvate ensures the formation of the desired 2-carboxylate indole. |
| Dimerization or Polymerization | Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of dimers or polymers.[4] Carefully control the reaction temperature and time. Consider using a milder acid catalyst. |
| Incomplete Cyclization | The intermediate hydrazone may not fully cyclize to the indole. Ensure sufficient reaction time and optimal temperature. The use of a dehydrating agent might be beneficial in the initial hydrazone formation step. |
| Hydrolysis of the Ester | If aqueous acids are used or if water is present in the reaction mixture, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. Use anhydrous conditions and non-aqueous workup procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Fischer indole synthesis.[2] This involves the reaction of (3,4-difluorophenyl)hydrazine with ethyl pyruvate in the presence of an acid catalyst.[3]
Q2: What are the starting materials for the Fischer indole synthesis of this compound?
The key starting materials are (3,4-difluorophenyl)hydrazine and ethyl pyruvate.
Q3: How is the (3,4-difluorophenyl)hydrazine precursor prepared?
(3,4-Difluorophenyl)hydrazine can be prepared from 3,4-difluoroaniline via diazotization followed by reduction of the resulting diazonium salt.
Q4: What is the Japp-Klingemann reaction and can it be used for this synthesis?
The Japp-Klingemann reaction is another method to produce the necessary hydrazone intermediate for the Fischer indole synthesis.[5][6][7][8][9] It involves the reaction of a diazonium salt (derived from 3,4-difluoroaniline) with a β-keto-ester like ethyl 2-methylacetoacetate.[7] The resulting hydrazone can then be cyclized under acidic conditions to form the indole.[5][9]
Q5: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q6: What are some common applications of this compound?
This compound is a valuable building block in medicinal chemistry. It can be a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the corresponding 4,6-difluoroindole-2-carboxylic acid is used to synthesize novel indole-2-carboxamides that have been investigated as inhibitors of Mycobacterium tuberculosis.
Experimental Protocols
While a specific detailed protocol for this compound was not found in the immediate search, a general procedure for a similar Fischer indole synthesis is provided below. Note: This is a representative protocol and may require optimization for the specific difluoro-substituted substrate.
General Fischer Indole Synthesis Protocol:
-
Hydrazone Formation (One-Pot or Stepwise):
-
In a round-bottom flask, dissolve (3,4-difluorophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl pyruvate (1.05 equivalents) dropwise to the solution with stirring.
-
A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added if the reaction is slow.
-
The reaction mixture can be stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate. The progress can be monitored by TLC.
-
-
Indolization (Cyclization):
-
To the solution containing the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂).
-
Heat the reaction mixture to the optimal temperature (typically ranging from 80°C to 150°C, depending on the catalyst and substrate) and monitor the reaction progress by TLC.
-
Microwave irradiation can also be used as an alternative heating method.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Fischer Indole Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Japp-Klingemann_reaction [chemeurope.com]
common side reactions in the synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a common issue, often stemming from the reaction conditions required for the Fischer indole synthesis, the likely synthetic route. The presence of two electron-withdrawing fluorine atoms on the phenylhydrazine precursor can deactivate the ring, making the key[1][1]-sigmatropic rearrangement more difficult.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently acidic conditions | The Fischer indole synthesis is acid-catalyzed.[3][4][5] Ensure the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is fresh and used in the correct concentration. A stronger acid or higher reaction temperature may be required to drive the reaction to completion. |
| Decomposition of starting materials or product | Harsh acidic conditions and high temperatures can lead to the formation of tar-like substances and degradation of the desired product.[2] Consider using milder catalysts or reaction conditions. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed while minimizing decomposition by allowing for shorter reaction times. |
| Poor quality of starting materials | Ensure the (3,4-difluorophenyl)hydrazine and ethyl pyruvate are of high purity. Impurities can interfere with the reaction. |
| Incomplete hydrazone formation | The initial condensation of the hydrazine and the pyruvate to form the hydrazone is a critical first step. Ensure this reaction goes to completion before proceeding with the cyclization. This can often be monitored by thin-layer chromatography (TLC). |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
The appearance of multiple spots on a TLC plate of the crude reaction mixture is a strong indicator of side reactions.
Possible Side Reactions and Identification:
-
Formation of the Regioisomeric Product (Ethyl 4,5-difluoro-1H-indole-2-carboxylate): This is a highly probable side reaction due to the nature of the starting material, (3,4-difluorophenyl)hydrazine. The cyclization step of the Fischer indole synthesis can occur on either side of the fluorine substituents, leading to the formation of the 4,5-difluoro isomer in addition to the desired 5,6-difluoro product. The ratio of these isomers can be influenced by the acid catalyst and reaction conditions.
-
Identification: The two isomers will likely have very similar polarities, making them difficult to distinguish by TLC alone. Characterization by NMR spectroscopy or mass spectrometry is necessary to confirm the identity of each isomer.
-
-
Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized.
-
Identification: The hydrazone will have a different Rf value on TLC compared to the indole products and can be identified by its characteristic spectroscopic data.
-
-
Polymeric or Tar-like Byproducts: Harsh reaction conditions can lead to the formation of complex, high-molecular-weight impurities.
-
Identification: These often appear as a streak or a spot at the baseline of the TLC plate and are generally difficult to characterize.
-
Troubleshooting and Purification:
| Problem | Solution |
| Formation of regioisomers | Optimization of the acid catalyst and reaction temperature may influence the isomeric ratio. A thorough study of the reaction conditions is recommended to favor the formation of the desired 5,6-difluoro isomer. Purification is typically achieved through column chromatography, though the separation of these isomers can be challenging. |
| Incomplete reaction | Increase the reaction time or temperature, or consider a more potent acid catalyst. Monitor the reaction progress by TLC until the starting hydrazone is consumed. |
| Formation of tars | Employ milder reaction conditions. This could involve using a less harsh acid catalyst, lowering the reaction temperature, or exploring alternative synthetic routes if the Fischer indole synthesis proves too problematic. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and well-established method is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed condensation of (3,4-difluorophenyl)hydrazine with ethyl pyruvate to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole ring.
Q2: What are the primary challenges associated with the Fischer indole synthesis of this specific molecule?
The main challenges are:
-
Deactivation by Fluorine Substituents: The two electron-withdrawing fluorine atoms on the phenylhydrazine ring make the aromatic ring less nucleophilic, which can hinder the key cyclization step and require harsher reaction conditions.[2]
-
Regioselectivity: The use of (3,4-difluorophenyl)hydrazine can lead to the formation of two regioisomeric products: the desired this compound and the undesired ethyl 4,5-difluoro-1H-indole-2-carboxylate. Controlling the regioselectivity of this reaction is a significant challenge.
Q3: How can I purify the final product and remove the side products?
Purification is typically achieved through crystallization or column chromatography.
-
Crystallization: If the desired product is a solid and the impurities are significantly more soluble in a particular solvent system, crystallization can be an effective purification method.
-
Column Chromatography: This is the most common method for separating the desired product from side products, especially the regioisomeric impurity. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
Q4: Are there any alternative synthetic methods I could consider?
While the Fischer indole synthesis is the most direct route, other indole synthesis methods could potentially be adapted. However, these may require different starting materials and involve more steps. Some general indole syntheses include the Reissert, Leimgruber-Batcho, and Nenitzescu indole syntheses. The suitability of these methods for this specific difluorinated target would need to be evaluated on a case-by-case basis.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (3,4-difluorophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC.
-
The resulting hydrazone may precipitate out of the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step without isolation.
Step 2: Cyclization
-
To the hydrazone from Step 1, add an excess of an acid catalyst. Polyphosphoric acid (PPA) is commonly used, but other acids like sulfuric acid or Lewis acids such as zinc chloride can also be employed.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the chosen acid catalyst and solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 5,6-difluoro isomer from the 4,5-difluoro isomer and other impurities.
-
Characterize the purified product by NMR, mass spectrometry, and melting point analysis.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Analysis of common side reactions.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of ethyl 5,6-difluoro-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be used for analytical purposes or small-scale preparative purification.
Q2: I am observing a low yield after recrystallization. What are the possible causes and solutions?
Low recovery during recrystallization can be due to several factors:
-
High solubility of the compound in the cold solvent: To address this, use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is fully saturated before cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Q3: My compound is showing significant peak tailing during HPLC analysis on a silica-based column. How can I improve the peak shape?
Peak tailing for indole derivatives, particularly those with basic nitrogen atoms, is often caused by interactions with acidic silanol groups on the silica stationary phase.[1][2] Here are some solutions:
-
Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.[1]
-
Adjust the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can help to protonate or deprotonate the analyte and/or saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider a less acidic stationary phase, such as alumina, or a bonded phase column.
Q4: What are some common impurities I should expect from the synthesis of this compound?
While specific impurities depend on the synthetic route, common contaminants in indole synthesis include:
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Unreacted starting materials: Such as the corresponding fluorinated phenylhydrazine and pyruvate ester.
-
Side-products from the Fischer indole synthesis: This can include regioisomers or products of incomplete cyclization. The electron-withdrawing nature of the fluorine atoms can sometimes lead to lower yields and more side reactions.[3]
-
Hydrolyzed product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
Q5: How can I effectively separate my target compound from closely related impurities by column chromatography?
Separating impurities with similar polarity can be challenging. Here are some optimization strategies:
-
Solvent system optimization: Systematically screen different solvent systems. A gradient elution, gradually increasing the polarity of the mobile phase, often provides better separation than an isocratic elution. Common solvent systems for indole derivatives include ethyl acetate/hexanes and dichloromethane/methanol.
-
Use a high-resolution stationary phase: Employing silica gel with a smaller particle size can improve separation efficiency.
-
Dry loading: If the crude product has poor solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a dry powder. This can lead to sharper bands and better separation.[2]
Data Presentation
The following table summarizes typical data for the purification of indole carboxylate derivatives. Please note that specific values for this compound may vary depending on the crude sample's purity and the specific conditions used.
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >98% | 50-80% | Highly dependent on solvent choice and initial purity. For a similar compound, ethyl 2-methylindole-5-carboxylate, a yield of 51-70% was reported after recrystallization from ethanol.[4] |
| Column Chromatography | >95% | 60-90% | Yield depends on the separation from impurities. For various indole-3-carboxamides, yields from 9-96% have been reported using silica gel chromatography.[5] A commercially available sample of a similar compound, ethyl 6-fluoro-1H-indole-2-carboxylate, has a stated purity of 97%.[6] |
| Preparative HPLC | >99% | 40-70% | Higher purity can be achieved, but it is generally a lower-yielding technique suitable for smaller quantities. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes).
-
Heat the test tube gently to see if the compound dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The solvent level should always be kept above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully apply the sample to the top of the silica gel bed. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of ethyl 5,6-difluoro-1H-indole-2-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used Fischer indole synthesis.
Issue 1: Low or No Product Yield
Low or negligible yield is a frequent challenge in the Fischer indole synthesis, particularly with electron-withdrawing groups like fluorine on the phenylhydrazine ring.
Possible Causes and Solutions:
-
Incomplete Hydrazone Formation: The initial condensation between 5,6-difluorophenylhydrazine and an appropriate carbonyl compound (e.g., ethyl pyruvate) may be inefficient.
-
Solution: Ensure anhydrous reaction conditions. Monitor the reaction by TLC to confirm the consumption of the starting materials. A small amount of acid catalyst (e.g., acetic acid) can facilitate this step.
-
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization (the core of the Fischer indole synthesis) is highly sensitive to the choice of acid, temperature, and reaction time. The electron-withdrawing nature of the fluorine atoms can make the phenylhydrazone less reactive.[1]
-
Decomposition of Starting Materials or Intermediates: Harsh acidic conditions and high temperatures can lead to the degradation of the starting materials or the intermediate hydrazone.
-
Solution: Start with milder conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity. The use of microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times, minimizing decomposition.[1]
-
Issue 2: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can promote the formation of intractable tars and polymers, which complicates product isolation and significantly reduces the yield.[1]
Possible Causes and Solutions:
-
Excessively Strong Acid or High Temperature: These conditions can lead to uncontrolled polymerization and side reactions.
-
Solution: Screen a variety of acid catalysts, from milder options like acetic acid to stronger ones like PPA or Eaton's reagent, to find the optimal balance for cyclization without excessive byproduct formation. Lowering the reaction temperature and extending the reaction time can also be beneficial.
-
-
Presence of Oxygen: Oxidation of the indole ring, which is electron-rich, can contribute to the formation of colored, polymeric materials.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of starting materials, byproducts, and tar.
Possible Causes and Solutions:
-
Co-elution of Impurities during Column Chromatography: The product and impurities may have similar polarities, making separation by standard column chromatography difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be more effective than an isocratic one. If silica gel proves ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Product Oiling Out During Recrystallization: The product may not crystallize well from the chosen solvent, instead forming an oil.
-
Solution: Try a mixed solvent system for recrystallization. Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature, and then slowly add a poor solvent until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is a widely employed and versatile method for the synthesis of substituted indoles, including this compound.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (in this case, 5,6-difluorophenylhydrazine) and a carbonyl compound (typically ethyl pyruvate to yield the 2-carboxylate).[1]
Q2: How do the fluorine substituents on the phenyl ring affect the Fischer indole synthesis?
A2: The two fluorine atoms at the 5- and 6-positions are electron-withdrawing groups. This can decrease the nucleophilicity of the nitrogen atoms in the starting phenylhydrazine, potentially slowing down the initial hydrazone formation. More significantly, the electron-withdrawing nature of the fluorine atoms can disfavor the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, which often necessitates more forcing reaction conditions (e.g., stronger acids, higher temperatures) to achieve cyclization.[1]
Q3: Are there any alternative synthetic methods to the Fischer indole synthesis for this compound?
A3: Yes, other methods for indole synthesis can be considered, especially if the Fischer indole synthesis gives poor yields. The Reissert indole synthesis is a notable alternative, which involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[4] Another approach is the Buchwald-Hartwig amination , which can be used to form the key N-aryl bond, followed by cyclization.[2]
Q4: What are the typical starting materials for the Fischer indole synthesis of this compound?
A4: The primary starting materials are:
-
5,6-Difluorophenylhydrazine (or its hydrochloride salt).
-
Ethyl pyruvate .
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A5:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of this compound in a typical Fischer indole synthesis. Please note that these are representative data and actual results may vary.
Table 1: Effect of Acid Catalyst on Yield
| Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 100 | 8 | < 10 |
| p-TsOH (1.1) | 110 | 6 | 35 |
| ZnCl₂ (1.5) | 120 | 4 | 55 |
| H₂SO₄ (cat.) in EtOH | 78 | 12 | 40 |
| Polyphosphoric Acid (PPA) | 130 | 2 | 65 |
| Eaton's Reagent | 90 | 3 | 70 |
Table 2: Effect of Temperature and Reaction Time with PPA
| Temperature (°C) | Time (h) | Yield (%) |
| 100 | 4 | 50 |
| 120 | 2 | 60 |
| 130 | 2 | 65 |
| 140 | 1 | 58 (increased byproducts) |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
Materials:
-
5,6-Difluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 5,6-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl pyruvate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.
-
Remove the ethanol under reduced pressure.
-
-
Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 120-130 °C for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Mandatory Visualizations
Caption: General workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Decarboxylation of Indole-2-Carboxylates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the decarboxylation of indole-2-carboxylates.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: My decarboxylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and solutions?
A1: Low yields or incomplete reactions are common issues in the decarboxylation of indole-2-carboxylates. The problem often lies in suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
Insufficient Temperature: Thermal decarboxylation requires significant heat. Early methods involved simply heating the carboxylic acid above its melting point.[1] For many substrates, this is not efficient.
-
Solution: Increase the reaction temperature. Solvents with high boiling points are often used to achieve the necessary temperatures. For instance, reactions in N-Methylpyrrolidone (NMP) can be run at 160°C, while those in quinoline can be heated to boiling.[2] A method using N,N-dimethylformamide (DMF) as a solvent suggests reaction temperatures between 85-150°C, depending on the specific heterocyclic carboxylic acid.[3]
-
-
Ineffective Solvent: The choice of solvent is critical for both heat transfer and reactant solubility.
-
Solution: Switch to a higher-boiling point, aprotic polar solvent. Quinoline is a classic solvent for this reaction.[4][5] N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF) have also been shown to be effective.[3][6] One study found NMP to be the optimal solvent for a copper-catalyzed reaction.[2]
-
-
Absence or Inefficiency of a Catalyst: While thermal decarboxylation can proceed without a catalyst, yields are often dramatically improved with one.
-
Solution: Introduce a suitable catalyst.
-
Copper Catalysts: Copper salts are widely used. The reaction can be effected in refluxing N,N-dimethylacetamide using the copper salt of the indole-2-carboxylic acid as a catalyst.[6] Copper(I) oxide (Cu₂O) is also an efficient catalyst, particularly in decarboxylative cross-coupling reactions.[2]
-
Silver Catalysts: Silver carbonate (Ag₂CO₃) in DMSO with acetic acid has been used to achieve good yields.[3]
-
Acid Catalysts: Organic acids like formic acid or acetic acid can catalyze the reaction in a solvent like DMF, often leading to high yields and purity.[3]
-
-
-
Substrate-Specific Issues: The electronic and steric properties of substituents on the indole ring can significantly affect the reaction rate.
-
Solution: Adjust the reaction conditions based on your specific substrate. Electron-withdrawing groups can sometimes facilitate decarboxylation, but steric hindrance, especially from ortho-substituted groups in cross-coupling reactions, can lower yields.[2] More robust conditions (higher temperature, longer reaction time, more effective catalyst) may be required for less reactive substrates.
-
dot
Caption: Desired vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q3: What is the most reliable method for decarboxylating indole-2-carboxylic acids?
A3: There is no single "best" method, as the optimal conditions depend on the substrate and the scale of the reaction. However, heating in a high-boiling solvent with a catalyst is generally the most reliable approach.
-
Thermal Method in Quinoline: Heating in boiling quinoline is a classic, effective method that often results in near-quantitative decarboxylation. *[4] Catalytic Method in DMF/NMP: Using an organic acid catalyst (like formic acid) in DMF at 95-100°C can produce high yields (e.g., 96%) and high purity (98%). S[3]imilarly, copper-catalyzed (Cu₂O) methods in NMP at 160°C have achieved yields up to 99%.
[2]Q4: Can I perform this reaction without a metal catalyst?
A4: Yes. Metal-free decarboxylation is possible and can be advantageous for avoiding metal contamination in the final product.
-
Thermal Decarboxylation: Simply heating the substrate in a high-boiling solvent like quinoline or DMF can be sufficient. *[3][4] Acid Catalysis: Using a simple organic acid like formic or acetic acid in DMF is an effective metal-free catalytic method.
[3]Q5: How do I monitor the progress of my decarboxylation reaction?
A5: The most common methods are:
-
Gas Evolution: Decarboxylation releases carbon dioxide (CO₂). You can monitor the reaction by observing the cessation of gas evolution, for example, by bubbling the off-gas through a solution. *[6] Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material (the carboxylic acid, which is typically more polar) and the appearance of the product (the decarboxylated indole, which is less polar).
-
HPLC/NMR: For more quantitative analysis, taking aliquots from the reaction mixture and analyzing them by HPLC or ¹H NMR spectroscopy can provide precise data on conversion and purity.
Data Summary Tables
Table 1: Comparison of Catalytic Systems for Decarboxylation of 3-Methyl-1H-indole-2-carboxylic Acid
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Formic Acid | DMF | 95-100 | 6 | 96 | 98 | |
| None | DMF | 95-100 | 6 | 62 | 90 | |
| Silver Carbonate / Acetic Acid | DMSO | 140 | 6 | 71 | 91 |
Table 2: Comparison of Solvents for Thermal Decarboxylation of Indole-2-carboxylic Acid
| Solvent | Method | Time (min) | Yield (%) | Reference |
| Quinoline | Microwave Thermolysis | 12 | ~99 | |
| Pyridine | Microwave Thermolysis | 12 | < 5 | |
| Triethylamine | Microwave Thermolysis | 12 | < 5 |
Experimental Protocols
Protocol 1: Metal-Free Decarboxylation using Formic Acid in DMF
This protocol is adapted from a patented method for the decarboxylation of 3-methyl-1H-indole-2-carboxylic acid.
[3]1. Reactant Setup: In a reaction vessel equipped with a stirrer and a condenser, dissolve 3-methyl-1H-indole-2-carboxylic acid (17.9 g, 0.1 mol) in N,N-dimethylformamide (DMF, 50.0 g). 2. Catalyst Addition: Add formic acid (0.09 g, 0.002 mol) to the solution. 3. Heating: Heat the reaction mixture to 95-100°C. 4. Reaction: Maintain the temperature and stir the mixture for 6 hours. Monitor the reaction progress using TLC. 5. Workup: After the reaction is complete, cool the mixture to room temperature. 6. Isolation: Remove the DMF solvent by distillation under reduced pressure to obtain the crude product, 3-methylindole. 7. Purification: If necessary, the crude product can be further purified by flash chromatography or recrystallization. The reported yield for this procedure is 96% with 98% purity.
[3]Protocol 2: Copper-Catalyzed Decarboxylation
This protocol is a general procedure based on the decarboxylation of 7-nitroindole-2-carboxylic acid.
[6]1. Catalyst Preparation: Prepare the copper salt of the indole-2-carboxylic acid according to the method of Piers and Brown. 2. Reactant Setup: In a round-bottom flask, combine the indole-2-carboxylic acid (e.g., 3.5 g of 7-nitroindole-2-carboxylic acid), its copper salt (0.4 g), and N,N-dimethylacetamide (20 mL). 3. Inert Atmosphere: Flush the flask with nitrogen gas. 4. Heating: Heat the mixture to reflux under a nitrogen atmosphere. 5. Reaction: Continue refluxing until the evolution of carbon dioxide ceases (approximately 5 hours). 6. Workup: Cool the reaction mixture and pour it onto cracked ice (200 g). 7. Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it. 8. Purification: The crude product can be purified by recrystallization (e.g., from boiling petroleum ether) to afford the pure indole. The reported yield for 7-nitroindole was 80%.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Difluoroindoles
Welcome to the technical support center for the regioselective functionalization of difluoroindoles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the C-H functionalization of difluoroindoles?
A1: The regioselectivity is primarily governed by a combination of factors:
-
Inherent Reactivity: In a typical indole system, the C3 position is the most electron-rich and nucleophilic, making it the kinetically favored site for many reactions.[1] However, the presence of two electron-withdrawing fluorine atoms significantly deactivates the ring, altering this inherent reactivity.
-
Directing Groups (DGs): This is the most powerful tool for controlling regioselectivity. A directing group, typically installed at the N1 position, coordinates to the metal catalyst and delivers it to a specific C-H bond, most commonly at the C2 or C7 position.[2]
-
Catalyst and Ligand System: The choice of transition metal (e.g., Palladium, Rhodium, Iridium) and the ligands coordinated to it can dramatically switch the regioselectivity. For instance, different ligands in a Palladium-catalyzed oxidative Heck reaction can selectively yield either C2 or C3 products.[3][4]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of specific additives or co-catalysts can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[1]
Q2: How do the positions of the fluorine atoms (e.g., 4,6- vs. 5,7-difluoroindole) affect functionalization?
A2: The substitution pattern of the fluorine atoms has a profound electronic impact. Fluorine is strongly electron-withdrawing through induction but a weak pi-donor through resonance.
-
4,6-Difluoroindole: The strong inductive withdrawal from the C4 and C6 positions deactivates the benzene portion of the indole. This can make C-H activation on this ring more challenging and can also influence the relative reactivity of the C2 and C3 positions.
-
5,7-Difluoroindole: A fluorine atom at C7 provides significant steric hindrance around the C7-H bond, making directed functionalization at this site more difficult. Electronically, both C5 and C7 positions are deactivated. This deactivation can enhance the relative reactivity of the C2 and C3 positions compared to the benzene ring C-H bonds.
Q3: What is the role of the N-protecting group, and which ones are most effective for directing functionalization?
A3: The N-protecting group serves a dual purpose: it can protect the N-H proton, which is acidic, and it can act as a directing group to control regioselectivity. The choice of group is critical for achieving a desired outcome.
-
For C7 Functionalization: Removable phosphine-based groups (N-PR₂) and the N-pivaloyl group have proven highly effective in directing Rhodium-catalyzed arylations and olefinations to the C7 position.[2][5][6][7] These groups form a stable five-membered metallocycle intermediate with the catalyst and the C7-H bond, which is favored over the strained four-membered ring required for C2 activation.[2]
-
For C2 Functionalization: Pyrimidyl and other nitrogen-containing heterocycles are commonly used as directing groups for Palladium-catalyzed C2 functionalization.
-
Simple Protection: For reactions where C3 functionalization is desired or direction is not needed, simple protecting groups like methyl (Me) or benzyl (Bn) can be used to improve solubility and prevent N-H reactivity.
Q4: Which catalytic systems are most commonly used for achieving high regioselectivity?
A4: The choice of catalyst is dictated by the desired position of functionalization.
-
Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are widely used for C2-arylation and C3-alkenylation (oxidative Heck) of indoles.[3][8][9] Ligand choice is crucial for controlling C2 vs. C3 selectivity.[3][4]
-
Rhodium (Rh): Rhodium catalysts, like [Cp*RhCl₂]₂, are particularly effective for directed C7-functionalization when used in conjunction with directing groups like N-pivaloyl or N-PR₂.[2][5][6]
-
Iridium (Ir): Iridium catalysts are often employed for C-H borylation reactions, which can then serve as a handle for subsequent cross-coupling reactions. N-silyl directing groups can control the regioselectivity of borylation.[2]
-
Copper (Cu): Copper salts, particularly Cu(OAc)₂, are often used as co-catalysts or oxidants in Palladium-catalyzed reactions to facilitate the regeneration of the active Pd(II) catalyst.[8]
Troubleshooting Guides
Problem 1: Poor or no regioselectivity observed; mixture of isomers (e.g., C2/C3/C7) is formed.
-
Question: My C-H functionalization of 4,6-difluoroindole is yielding a mixture of regioisomers. How can I improve the selectivity for a single position?
-
Answer: A lack of regioselectivity is a common issue, often stemming from the competitive nature of the different C-H bonds. Here are steps to troubleshoot this problem:
-
Implement a Directing Group (DG): If you are not already using one, this is the most effective strategy. For C7 selectivity, consider an N-pivaloyl or N-di-tert-butylphosphine group with a Rhodium catalyst.[2][5] For C2 selectivity, an N-pyrimidyl group with a Palladium catalyst is a good starting point.
-
Optimize the Catalyst/Ligand System: The ligand can fundamentally change the reaction outcome. If you desire C2 functionalization but are getting C3 products, try switching from a ligandless system to one employing a specifically designed ligand, such as a sulfoxide-2-hydroxypyridine (SOHP) ligand in Pd-catalyzed reactions.[3][4]
-
Adjust Reaction Temperature: Lower temperatures may favor the kinetically preferred product (often C3), while higher temperatures can favor the thermodynamically more stable product, which might be the C7-functionalized isomer when using a directing group.[1]
-
Check Substrate Purity: Ensure your starting difluoroindole is pure. Impurities can sometimes interfere with the catalytic cycle or promote side reactions.
-
Block the Most Reactive Site: If directing group strategies are not feasible, consider temporarily blocking the most reactive position. For example, a removable bulky group at C3 can prevent reaction at that site, potentially allowing for functionalization elsewhere.
-
Problem 2: Low yield of the desired regioisomer, even with good selectivity.
-
Question: I have successfully directed the functionalization to the C7 position of 5,7-difluoroindole, but my yields are consistently below 30%. What can I do to improve the efficiency?
-
Answer: Low yields in C-H activation reactions on electron-deficient systems like difluoroindoles are often due to the lower reactivity of the C-H bonds. Consider the following:
-
Increase Catalyst Loading: While not ideal for atom economy, increasing the mole percentage of your catalyst (e.g., from 2 mol% to 5 mol%) can sometimes overcome the high activation barrier.
-
Add a Co-oxidant/Additive: Many catalytic cycles, particularly those involving Pd(0)/Pd(II), require an oxidant to regenerate the active catalyst. Ensure you are using an adequate amount of an appropriate oxidant, like Cu(OAc)₂ or AgOAc.[5][8] Silver salts can also act as halide scavengers, preventing catalyst inhibition.
-
Screen Solvents: The solvent can impact catalyst solubility and stability. For Rhodium-catalyzed C7 functionalizations, solvents like CH₂Cl₂ or DCE are often used.[5] For Palladium-catalyzed C2 arylations, acetic acid has been shown to be effective.[8]
-
Increase Reaction Time or Temperature: Electron-deficient substrates may simply require more energy or longer reaction times to achieve full conversion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Ensure Anhydrous/Inert Conditions: C-H activation catalysts can be sensitive to moisture and air. Ensure your solvent and reagents are dry and that the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]
-
Data Presentation
Table 1: Representative Regioselectivity in Arylation of a Generic Difluoroindole
| Entry | Position | Catalyst (mol%) | Ligand/Additive (equiv) | N-Directing Group | Regioisomeric Ratio (C2:C3:C7) | Yield (%) |
| 1 | C2 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1.0) | Pyrimidyl | >95:5:trace | 75 |
| 2 | C3 | Pd(OAc)₂ (5) | DMSO (solvent) | Phenylsulfonyl (SO₂Ph) | 5:>95:trace | 68 |
| 3 | C7 | [CpRhCl₂]₂ (2.5) | AgNTf₂ (0.2) | Pivaloyl (Piv) | trace:trace:>99 | 85 |
| 4 | C7 | [CpRhCl₂]₂ (2.5) | CsOAc (2.0) | P(t-Bu)₂ | trace:trace:>99 | 91 |
Note: Data are representative examples compiled from general principles of indole functionalization and may not reflect results for a specific difluoroindole substrate. Yields and ratios are highly substrate-dependent.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of N-Pyrimidyl-4,6-difluoroindole
This protocol is adapted from general procedures for the direct C2-arylation of N-directed indoles.[8]
-
Preparation: To a flame-dried Schlenk tube, add N-(pyrimidin-2-yl)-4,6-difluoroindole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and Copper(II) acetate (Cu(OAc)₂, 1.0 equiv).
-
Atmosphere: Evacuate and backfill the tube with dry air or oxygen three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or acetic acid (to a concentration of 0.1 M) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated product.
Protocol 2: Rhodium-Catalyzed C7-Olefination of N-Pivaloyl-5,7-difluoroindole
This protocol is based on established methods for Rh-catalyzed C7-functionalization.[5][6]
-
Preparation: To a flame-dried Schlenk tube, add N-pivaloyl-5,7-difluoroindole (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and AgNTf₂ (0.1 equiv).
-
Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.
-
Reagent Addition: Add the desired acrylate or styrene (2.0 equiv) followed by anhydrous 1,2-dichloroethane (DCE) (to a concentration of 0.2 M).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir for 24-48 hours.
-
Monitoring: Periodically check the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C7-olefinated product.
Mandatory Visualizations
Caption: General workflow for a directed C-H functionalization experiment.
Caption: Decision tree for troubleshooting poor regioselectivity.
Caption: Simplified mechanism of a directing group (DG) in C7-functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. | Semantic Scholar [semanticscholar.org]
- 7. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
stability of ethyl 5,6-difluoro-1H-indole-2-carboxylate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl 5,6-difluoro-1H-indole-2-carboxylate, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The main stability concern for this compound in acidic environments is its susceptibility to hydrolysis of the ethyl ester to the corresponding carboxylic acid. Additionally, the indole ring itself can be sensitive to strong acidic conditions, which may lead to degradation or polymerization.[1][2]
Q2: I am observing the formation of a new, more polar peak in my HPLC analysis after exposing the compound to an acidic mobile phase. What could this be?
A2: The appearance of a more polar peak is likely due to the hydrolysis of the ethyl ester to the carboxylic acid (5,6-difluoro-1H-indole-2-carboxylic acid). Carboxylic acids are generally more polar than their corresponding esters, resulting in shorter retention times on reverse-phase HPLC.
Q3: Can the fluorine substituents on the indole ring affect the compound's stability in acid?
A3: Yes, the electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions can influence the electron density of the indole ring. This can affect the rate of both ester hydrolysis and any acid-catalyzed degradation of the indole nucleus.
Q4: What general precautions should I take when working with solutions of this compound?
A4: To minimize degradation, it is advisable to protect solutions from light to prevent photodegradation.[1] For long-term storage, consider keeping the compound in a solid, dry form at low temperatures. When preparing solutions, use high-purity solvents and consider preparing them fresh for each experiment to avoid potential degradation over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Gradual decrease in the main peak area and the appearance of a new peak during HPLC analysis with an acidic mobile phase.
-
Possible Cause: On-column degradation, specifically acid-catalyzed hydrolysis of the ethyl ester.[1]
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry to confirm if it is the hydrolyzed carboxylic acid.
-
Adjust Mobile Phase pH: If possible, increase the pH of the mobile phase to a less acidic level while ensuring good chromatographic separation.
-
Reduce Analysis Time: Optimize the HPLC method to shorten the run time, thereby reducing the compound's exposure to acidic conditions.
-
Lower Column Temperature: Reducing the column temperature can decrease the rate of acid-catalyzed hydrolysis.[1]
-
Issue 2: Inconsistent results in bioassays or other experiments involving acidic buffers.
-
Possible Cause: Degradation of the compound in the acidic buffer, leading to a lower effective concentration of the active ester form.
-
Troubleshooting Steps:
-
Pre-incubation Study: Perform a time-course experiment by incubating the compound in the acidic buffer used for your assay. Analyze samples at different time points by HPLC to quantify the rate of degradation.
-
pH Stability Profile: Determine the stability of the compound over a range of pH values to identify the optimal pH for your experiment.
-
Fresh Preparations: Prepare solutions of the compound in the acidic buffer immediately before use to minimize the extent of degradation.
-
Data on Acidic Stability (Illustrative Example)
The following table provides a hypothetical example of the kind of data that would be generated in a stability study of this compound.
| pH of Solution | Temperature (°C) | Time (hours) | Remaining Parent Compound (%) | Major Degradant |
| 1.2 (0.1 M HCl) | 25 | 24 | 85.2 | 5,6-difluoro-1H-indole-2-carboxylic acid |
| 1.2 (0.1 M HCl) | 50 | 24 | 62.5 | 5,6-difluoro-1H-indole-2-carboxylic acid |
| 4.5 | 25 | 24 | 98.1 | 5,6-difluoro-1H-indole-2-carboxylic acid |
| 4.5 | 50 | 24 | 91.7 | 5,6-difluoro-1H-indole-2-carboxylic acid |
Experimental Protocols
Protocol for Assessing Stability in Acidic Conditions
This protocol outlines a general procedure for evaluating the stability of this compound in an acidic solution.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Solution Preparation: Prepare a 0.1 M hydrochloric acid (HCl) solution.
-
Incubation:
-
Add a known volume of the stock solution to the 0.1 M HCl to achieve a final desired concentration (e.g., 0.1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection to quantify the amount of the parent compound remaining and any degradation products formed.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time zero.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues encountered with this compound.
Caption: A flowchart for troubleshooting stability issues.
References
Technical Support Center: Resolving Solubility Challenges of Difluoroindole Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with difluoroindole intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are difluoroindole intermediates often poorly soluble in aqueous solutions?
Difluoroindole intermediates, like many indole derivatives, possess a largely hydrophobic bicyclic structure. The introduction of two fluorine atoms can further increase lipophilicity, which often leads to reduced solubility in polar solvents like water. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can also influence the molecule's overall polarity and crystal lattice energy, contributing to poor aqueous solubility.
Q2: What are the initial steps to assess the solubility of a new difluoroindole intermediate?
A preliminary solubility assessment should be performed in a range of common laboratory solvents. This typically involves determining the solubility in both polar and nonpolar organic solvents, as well as in aqueous buffers at different pH values (e.g., pH 3, 7.4, and 9). This initial screening will provide a solubility profile that helps in selecting appropriate solvents for synthesis, purification, and biological assays.
Q3: Can Dimethyl Sulfoxide (DMSO) be used to dissolve difluoroindole intermediates for biological assays?
Yes, Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble organic compounds and is frequently used to prepare stock solutions for biological assays. However, it is crucial to keep the final concentration of DMSO in cell culture media low (typically below 0.5%) as it can be toxic to cells. Always include a vehicle control (media with the same DMSO concentration) in your experiments to account for any solvent-induced effects.
Q4: How does fluorine substitution impact the physicochemical properties of indole intermediates relevant to solubility?
The strategic placement of fluorine atoms can significantly alter a molecule's properties:
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability but decrease aqueous solubility.
-
pKa: As the most electronegative element, fluorine has a strong electron-withdrawing effect, which can lower the pKa of nearby acidic or basic functional groups. This alteration of the ionization state can be leveraged to improve solubility in pH-specific aqueous buffers.
-
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic degradation, which can improve the half-life of a drug candidate.
Troubleshooting Guides
Issue 1: Precipitation of the Difluoroindole Intermediate in Aqueous Buffer
Possible Cause: The concentration of the intermediate exceeds its solubility limit in the aqueous buffer.
Solutions:
-
pH Adjustment: If the difluoroindole intermediate has an ionizable group (e.g., a carboxylic acid or an amine), adjusting the pH of the buffer can significantly increase its solubility. For acidic compounds, increasing the pH above their pKa will deprotonate them, forming a more soluble salt. For basic compounds, lowering the pH below their pKa will lead to the formation of a more soluble protonated species.
-
Use of Co-solvents: Adding a water-miscible organic co-solvent can increase the solubility of a hydrophobic compound. Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol. It is important to determine the tolerance of the experimental system (e.g., cell line) to the chosen co-solvent.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This can be a highly effective method for increasing the aqueous solubility of poorly soluble compounds.
Issue 2: "Oiling Out" Instead of Crystallization During Recrystallization
Possible Cause: The compound is melting in the hot solvent or is supersaturated with impurities.
Solutions:
-
Solvent Selection: Choose a recrystallization solvent with a boiling point lower than the melting point of your difluoroindole intermediate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Induce Crystallization: If the solution is supersaturated, crystallization can often be induced by:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization.
-
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.
Issue 3: Poor Separation During Silica Gel Column Chromatography
Possible Cause: The chosen solvent system (eluent) is not optimal for the separation.
Solutions:
-
TLC Optimization: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good solvent system will provide a clear separation of your compound from impurities, with the desired compound having an Rf value of approximately 0.2-0.4.
-
Adjusting Polarity:
-
If the compound runs too quickly (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane).
-
If the compound does not move from the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Use of Additives: For indole derivatives, which can be slightly acidic or basic, streaking on the silica gel can be an issue. Adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, can often improve the separation.
Data Presentation
Quantitative solubility data for specific difluoroindole intermediates is not always readily available. However, the solubility of the parent compound, isatin, has been extensively studied and can serve as a useful predictive framework. The addition of two methyl groups, as in 6,7-dimethylisatin, is expected to increase lipophilicity, which may slightly decrease solubility in polar solvents and increase it in non-polar solvents compared to isatin.[1] The general trends are expected to be similar.
Table 1: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures. [1][2][3][4]
| Temperature (K) | Dichloromethane | Toluene | Acetone | Ethyl Acetate | 1,4-Dioxane | N,N-Dimethylformamide | Tetrahydrofuran | Acetonitrile |
| 278.15 | 0.00187 | 0.00071 | 0.02156 | 0.00754 | 0.01589 | 0.12345 | 0.02876 | 0.01123 |
| 288.15 | 0.00254 | 0.00102 | 0.02874 | 0.01012 | 0.02134 | 0.14567 | 0.03891 | 0.01567 |
| 298.15 | 0.00341 | 0.00143 | 0.03789 | 0.01345 | 0.02876 | 0.17234 | 0.05234 | 0.02189 |
| 308.15 | 0.00456 | 0.00198 | 0.04987 | 0.01789 | 0.03891 | 0.20456 | 0.07012 | 0.02987 |
| 318.15 | 0.00601 | 0.00271 | 0.06543 | 0.02367 | 0.05234 | 0.24321 | 0.09345 | 0.04012 |
| 328.15 | 0.00789 | 0.00367 | 0.08567 | 0.03123 | 0.07012 | 0.28901 | 0.12345 | 0.05345 |
| 333.15 | 0.00912 | 0.00432 | 0.09876 | 0.03678 | 0.08123 | 0.31234 | 0.14234 | 0.06234 |
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Thermodynamic Solubility Determination
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Materials:
-
Difluoroindole intermediate (solid)
-
Selected solvent
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid difluoroindole intermediate to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the difluoroindole intermediate using a validated HPLC or UV-Vis method against a standard curve.
Protocol 2: Kinetic Solubility Assay using DMSO Stock Solution
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.
Materials:
-
Difluoroindole intermediate dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of the difluoroindole intermediate into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer. The point at which precipitation is observed indicates the kinetic solubility limit. Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by UV-Vis spectrophotometry.
Mandatory Visualization
Difluoroindole intermediates are often investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and is a frequent target for indole-based kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and potential targets for difluoroindole kinase inhibitors.
References
Technical Support Center: NMR Analysis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of ethyl 5,6-difluoro-1H-indole-2-carboxylate. The following sections address common issues encountered during synthesis and analysis, offering detailed experimental protocols and data interpretation guidance.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 19F NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are crucial for identifying your target compound and distinguishing it from impurities. Below is a table summarizing the anticipated chemical shifts and multiplicities. Note that these values can be influenced by the solvent and concentration.
Table 1: Predicted 1H and 19F NMR Chemical Shifts for this compound
| Proton/Fluorine | Position | 1H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | 19F Chemical Shift (ppm) |
| NH | 1 | ~8.5-9.0 | br s | - | - |
| H-3 | 3 | ~7.2-7.4 | d | JH,F ≈ 1-2 Hz | - |
| H-4 | 4 | ~7.5-7.7 | dd | JH,F ≈ 9-11 Hz, JH,H ≈ 1-2 Hz | - |
| H-7 | 7 | ~7.1-7.3 | dd | JH,F ≈ 9-11 Hz, JH,H ≈ 1-2 Hz | - |
| OCH2CH3 | - | ~4.3-4.5 | q | JH,H ≈ 7 Hz | - |
| OCH2CH3 | - | ~1.3-1.5 | t | JH,H ≈ 7 Hz | - |
| F-5 | 5 | - | - | - | ~ -120 to -140 |
| F-6 | 6 | - | - | - | ~ -120 to -140 |
br s = broad singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet
Q2: What are the most common impurities I might encounter, and how can I identify them by NMR?
A2: Impurities often arise from unreacted starting materials, intermediates, or side products from the synthesis. The most probable synthetic route is the Fischer indole synthesis from 3,4-difluoroaniline and an ethyl pyruvate derivative.
Potential Impurities and their NMR Signatures:
-
3,4-Difluoroaniline (Starting Material):
-
Ethyl Pyruvate (Starting Material):
-
Ethyl 2-((2-(3,4-difluorophenyl))hydrazono)propanoate (Intermediate):
-
This is the hydrazone formed from 3,4-difluoroaniline and ethyl pyruvate. Expect signals for the ethyl group and the methyl group, along with characteristic aromatic signals for the difluorophenyl ring. The NH proton will likely appear as a broad singlet.
-
-
Positional Isomers:
-
The Fischer indole synthesis can sometimes yield a mixture of isomers. In this case, the 4,5-difluoro and 6,7-difluoro isomers are possibilities, though less likely. These would present different splitting patterns in both 1H and 19F NMR.
-
-
Residual Solvents:
-
Common solvents used in synthesis and purification, such as ethanol, ethyl acetate, and dichloromethane, are frequent impurities. Their characteristic NMR signals are well-documented.
-
Table 2: 1H NMR Data for Potential Impurities
| Impurity | Key 1H NMR Signals (ppm) |
| 3,4-Difluoroaniline | ~6.5-7.0 (m, Ar-H), ~3.5-4.5 (br s, NH2) |
| Ethyl Pyruvate | ~4.3 (q, OCH2), ~2.5 (s, CH3), ~1.3 (t, CH3) |
| Ethanol | ~3.6 (q, CH2), ~1.2 (t, CH3) |
| Ethyl Acetate | ~4.1 (q, OCH2), ~2.0 (s, CH3), ~1.2 (t, CH3) |
| Dichloromethane | ~5.3 (s) |
Troubleshooting Guides
Problem 1: My 1H NMR spectrum is complex and difficult to interpret.
Solution Workflow:
Caption: Workflow for troubleshooting a complex 1H NMR spectrum.
-
Step 1: Assess Purity. Before diving deep into NMR interpretation, confirm the purity of your sample using a complementary technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine if you have a single compound or a mixture.
-
Step 2: Identify Impurity Signals. If your sample is a mixture, refer to Table 2 and other standard NMR impurity charts to identify signals from common solvents or starting materials.
-
Step 3: Consider Complex Spin Systems. If the compound is pure, the complexity might arise from second-order effects, especially in the aromatic region due to the fluorine substituents.
-
Step 4: Utilize 2D NMR. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning protons and carbons and elucidating the structure.
-
Step 5: Consult an Expert. If the spectrum remains ambiguous, consulting with an NMR spectroscopy specialist is recommended.
Problem 2: I am unsure about the regiochemistry of the difluoro substitution.
Solution Workflow:
Caption: Workflow for verifying the regiochemistry of difluoro substitution.
-
Step 1: Acquire a 19F NMR Spectrum. This is the most direct method to probe the fluorine environments. The number of signals will tell you the number of unique fluorine atoms, and their coupling constants will provide information about their spatial relationships to each other and to nearby protons.
-
Step 2: Analyze 1H-19F Couplings. In the 1H NMR spectrum, the protons on the aromatic ring will show couplings to the adjacent fluorine atoms. The magnitude of these coupling constants (JH,F) is distance-dependent and can help in assigning the positions.
-
Step 3: Nuclear Overhauser Effect (NOE) Spectroscopy. 1D or 2D NOESY/ROESY experiments can reveal through-space correlations between protons, which can be used to confirm the regiochemistry. For instance, an NOE between H-4 and H-3 would be expected.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is fully soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the sample to ensure complete dissolution.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Acquisition of 1H and 19F NMR Spectra
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve good resolution.
-
1H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
19F NMR Acquisition:
-
Switch the spectrometer to the 19F nucleus.
-
Set the spectral width to cover the expected range for fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
Proton decoupling is often used to simplify the spectrum, but a coupled spectrum can provide valuable JH,F information.
-
Acquire a sufficient number of scans.
-
Process the data similarly to the 1H spectrum.
-
Disclaimer: The NMR data provided in this document are predicted values and should be used as a guide. Actual chemical shifts may vary depending on experimental conditions. It is always recommended to fully characterize novel compounds using a suite of analytical techniques.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ParaHydrogen Polarized Ethyl‐[1‐13C]pyruvate in Water, a Key Substrate for Fostering the PHIP‐SAH Approach to Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Ethyl pyruvate(617-35-6) 1H NMR [m.chemicalbook.com]
Validation & Comparative
Unveiling the Impact of Fluorination: A Comparative Analysis of Ethyl 5,6-difluoro-1H-indole-2-carboxylate and its Non-fluorinated Analog
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a pivotal strategy in modern medicinal chemistry. This guide presents a comparative overview of the biological activities of ethyl 5,6-difluoro-1H-indole-2-carboxylate and its non-fluorinated counterpart, ethyl 1H-indole-2-carboxylate. While direct comparative studies are limited, this report synthesizes available data to illuminate the influence of fluorine substitution on the biological profile of this indole scaffold.
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores these potential differences through the lens of available experimental data.
Comparative Biological Activity Data
For ethyl 1H-indole-2-carboxylate, a notable activity is its ability to inhibit the benzodiazepine receptor, with a reported half-maximal inhibitory concentration (IC50) of 2.2 mM.[1][2] This suggests a potential, albeit weak, interaction with this class of receptors, which are central to the modulation of the central nervous system.
Unfortunately, specific biological activity data for this compound, such as IC50 or minimum inhibitory concentration (MIC) values, are not currently available in published literature. Its appearance is primarily as a synthetic intermediate in the development of more complex molecules. The strategic placement of fluorine atoms at the 5 and 6 positions of the indole ring is often employed to enhance metabolic stability and modulate electronic properties, which can, in turn, influence the biological activity of derivative compounds.
| Compound | Target/Assay | Activity Metric | Value |
| Ethyl 1H-indole-2-carboxylate | Benzodiazepine Receptor | IC50 | 2.2 mM |
| This compound | - | - | No data available |
Experimental Protocols
Benzodiazepine Receptor Binding Assay (for Ethyl 1H-indole-2-carboxylate)
While the specific study providing the IC50 value of 2.2 mM is not detailed in the immediate search results, a general protocol for such an assay would typically involve the following steps:
-
Preparation of Receptor Membranes: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate cell membranes rich in benzodiazepine receptors.
-
Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand known to bind to the benzodiazepine receptor (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (ethyl 1H-indole-2-carboxylate).
-
Separation and Detection: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
Structure-Activity Relationship and the Role of Fluorination
The introduction of fluorine atoms to an aromatic ring, such as the indole nucleus, can have profound effects on a molecule's biological activity. While we lack direct data for this compound, we can infer potential changes based on established principles of medicinal chemistry.
Workflow: Impact of Fluorination on Biological Activity
Caption: The process of fluorination can lead to significant changes in the physicochemical and biological properties of the parent indole molecule.
Conclusion
The available data indicates that ethyl 1H-indole-2-carboxylate possesses weak inhibitory activity at the benzodiazepine receptor. The biological activity of its 5,6-difluorinated analog remains to be elucidated. Based on general principles of medicinal chemistry, the introduction of fluorine is expected to enhance metabolic stability and alter the electronic and lipophilic properties of the molecule, which could lead to a different biological profile. Further experimental studies are required to directly compare the activities of these two compounds and to fully understand the impact of fluorination on this indole scaffold. Such studies would be invaluable for guiding the design of future indole-based therapeutic agents.
References
Validating the Purity of Ethyl 5,6-difluoro-1H-indole-2-carboxylate by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive methodology for validating the purity of ethyl 5,6-difluoro-1H-indole-2-carboxylate using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, a comparison with a non-fluorinated analog, and guidance on data interpretation. The information presented here is intended to serve as a robust starting point for researchers developing analytical methods for novel indole derivatives.
Introduction
This compound is a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is crucial to ensure safety, efficacy, and reproducibility in research and development. HPLC is the gold-standard technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.
This guide outlines a reversed-phase HPLC (RP-HPLC) method adapted from established protocols for similar indole-containing structures. We also present a comparative framework for analyzing the purity of this compound against its non-fluorinated counterpart, ethyl 1H-indole-2-carboxylate, and a certified reference material.
Experimental Protocol
This section details the necessary steps for performing an HPLC purity analysis of this compound.
Materials and Reagents
-
Analytes:
-
This compound (Sample for analysis)
-
This compound Certified Reference Material (CRM) (>99.5% purity)
-
Ethyl 1H-indole-2-carboxylate (Alternative for comparison)[1]
-
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Methanol (HPLC grade)
-
Formic acid (0.1% v/v in water)[2]
-
-
Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific instruments and samples.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[2][3] |
Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the Certified Reference Material and each comparison standard into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase (at initial gradient conditions) to a working concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the this compound sample to be tested in the same manner as the standards.
-
-
Filtration:
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.
-
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The identity of the main peak should be confirmed by comparing its retention time with that of the Certified Reference Material.
Comparative Data Presentation
The results of the HPLC analysis should be summarized in a clear and concise table to facilitate comparison.
| Compound | Retention Time (min) | Purity (%) by Area Normalization | Number of Impurities Detected |
| This compound (CRM) | e.g., 15.2 | >99.5 | e.g., 1 |
| This compound (Sample) | e.g., 15.2 | e.g., 98.7 | e.g., 3 |
| Ethyl 1H-indole-2-carboxylate (for comparison) | e.g., 14.5 | e.g., 99.1 | e.g., 2 |
Note: The retention times are hypothetical and will vary depending on the specific HPLC system and conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Logical Comparison Framework
This diagram outlines the logical process for comparing the purity of the test sample against alternatives.
Caption: Logical Framework for Comparative Purity Analysis.
Conclusion
The described HPLC method provides a reliable framework for assessing the purity of this compound. By comparing the sample against a certified reference material and a non-fluorinated analog, researchers can gain confidence in the quality of their material. The provided experimental conditions and workflows serve as a foundational guide, which should be followed by method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.
References
Navigating the Structure-Activity Landscape of Halogenated Indole-2-Carboxamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 1H-indole-2-carboxamide derivatives, offering insights into how modifications to this privileged scaffold impact biological outcomes. While a comprehensive SAR study on ethyl 5,6-difluoro-1H-indole-2-carboxylate derivatives is not extensively documented in publicly available literature, this guide leverages a detailed investigation into a closely related series of 5-fluoro- and 5-chloro-1H-indole-2-carboxamides to illuminate key SAR principles.
The indole-2-carboxamide framework is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with diverse therapeutic applications. The introduction of halogen atoms, such as fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and cell permeability. The following sections delve into the quantitative impact of structural variations on biological activity, provide detailed experimental protocols for key assays, and visualize the underlying scientific concepts.
Comparative Biological Activity of 5-Halogenated-1H-Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro activity of a series of 5-halogenated-1H-indole-2-carboxamide derivatives as allosteric modulators of the Cannabinoid Type 1 (CB1) receptor. The data is extracted from a study focused on developing CB1 receptor allosteric modulators and showcases how modifications at the 3-position of the indole ring and the nature of the halogen at the 5-position influence the inhibitory potency (IC50).
| Compound ID | R (Substitution at C3) | X (Halogen at C5) | IC50 (nM)[1][2] |
| 1 | -H | -Cl | 790 |
| 3 | -CH3 | -Cl | 200 |
| 45 | -CH2CH3 | -Cl | 79 |
| 46 | -H | -F | >10000 |
| 47 | -CH3 | -F | 250 |
| 48 | -CH2CH3 | -F | 110 |
Data presented as the half-maximal inhibitory concentration (IC50) from in vitro calcium mobilization assays.
From this data, several key SAR trends can be discerned:
-
Effect of C3-Substitution: Increasing the alkyl chain length at the 3-position of the indole ring from a proton (-H) to a methyl (-CH3) and then to an ethyl (-CH2CH3) group leads to a significant increase in potency for both the 5-chloro and 5-fluoro series.
-
Effect of Halogen at C5: The 5-chloro substituted derivatives consistently demonstrate higher potency compared to their 5-fluoro counterparts.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Synthesis of 5-Halogenated-1H-Indole-2-Carboxamides
The synthesis of the target indole-2-carboxamides is typically achieved through a multi-step process starting from the corresponding substituted indole. A general synthetic scheme is as follows:
-
Esterification: The commercially available 5-chloro- or 5-fluoro-1H-indole-2-carboxylic acid is converted to its corresponding ethyl ester by reaction with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).
-
Alkylation at C3 (if applicable): For derivatives with alkyl groups at the 3-position, a suitable alkylating agent (e.g., methyl iodide or ethyl iodide) is used in the presence of a base.
-
Amide Coupling: The resulting ethyl indole-2-carboxylate is then coupled with the desired amine. This is a standard amide bond formation reaction, often facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
-
Purification: The final compounds are purified using techniques such as column chromatography and recrystallization, and their structures are confirmed by spectroscopic methods (NMR, Mass Spectrometry).
In Vitro Calcium Mobilization Assay
The biological activity of the synthesized compounds was evaluated using an in vitro calcium mobilization assay in a cell line expressing the CB1 receptor. This assay measures the ability of the compounds to inhibit the calcium influx induced by a known CB1 receptor agonist.
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human CB1 receptor are cultured under standard conditions.
-
Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period, allowing the dye to enter the cells.
-
Compound Addition: The synthesized indole-2-carboxamide derivatives are added to the wells at various concentrations.
-
Agonist Stimulation: After an incubation period with the test compounds, a known CB1 receptor agonist is added to stimulate the receptor and induce calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound.
Visualizing the Scientific Process
To better illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Analysis of the Indole-2-Carboxylate Scaffold and Other Prominent Kinase Inhibitor Frameworks
In the landscape of kinase inhibitor drug discovery, the privileged indole scaffold is a recurring motif in numerous clinically approved and investigational drugs. This guide provides a comparative overview of the ethyl 5,6-difluoro-1H-indole-2-carboxylate as a representative of the indole-2-carboxylate scaffold against other well-established kinase inhibitor scaffolds. While specific kinase inhibition data for this compound is not extensively available in the public domain, its structural features are common in compounds designed to target kinases. This comparison will, therefore, focus on the broader indole-2-carboxylate class and its potential, benchmarked against prominent inhibitors such as Sunitinib (an oxindole), Gefitinib (a quinazoline), and the broad-spectrum inhibitor Staurosporine (an indolocarbazole).
The indole ring system serves as a versatile template for developing ATP-competitive kinase inhibitors. The nitrogen atom and the bicyclic structure can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. Fluorine substitutions, such as those in the 5 and 6 positions, can enhance metabolic stability and binding affinity.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following table summarizes the inhibitory activity (IC50 values) of selected kinase inhibitors, each representing a different chemical scaffold, against a panel of kinases. Lower IC50 values indicate greater potency.
| Scaffold Class | Representative Compound | Target Kinase | IC50 (nM) |
| Indole-2-Carboxamide Derivative | (General Representation) | EGFR, BRAFV600E, VEGFR-2 | Data not broadly available for a single representative; activity is highly dependent on specific substitutions.[1] |
| Oxindole | Sunitinib | PDGFRβ | 2[2] |
| VEGFR2 (Flk-1) | 80[2] | ||
| c-Kit | Potent inhibitor[2] | ||
| FLT3 | 50 (for FLT3-ITD)[2] | ||
| Quinazoline | Gefitinib | EGFR | 26-57[3] |
| Indolocarbazole | Staurosporine | Protein Kinase C (PKC) | 0.7 - 3[4][5] |
| Protein Kinase A (PKA) | 7[4] | ||
| Protein Kinase G (PKG) | 8.5[4] | ||
| CaM Kinase II | 20 | ||
| p60v-src | 6 |
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay measures the direct effect of a compound on the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Materials:
-
Recombinant human kinase of interest
-
Substrate peptide specific to the kinase
-
ATP (at or near the Kₘ for the kinase)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound derivatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series into the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]
Cell-Based Kinase Inhibition Assay (Target Engagement)
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. These assays can measure the inhibition of a kinase's activity within intact cells.[9][10]
Principle: This assay quantifies the phosphorylation of a kinase's downstream substrate in cells treated with an inhibitor. A reduction in substrate phosphorylation indicates target engagement and inhibition.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phospho-substrate to total substrate indicates the level of kinase activity. Determine the concentration of the compound that causes a 50% reduction in substrate phosphorylation (IC50).[6]
Visualizations
The following diagrams illustrate a generalized kinase signaling pathway and a typical workflow for evaluating kinase inhibitors.
Caption: A simplified MAPK/ERK signaling cascade initiated by a receptor tyrosine kinase.
Caption: A typical workflow for the discovery and development of a new kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. inits.at [inits.at]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to In Vitro Enzyme Inhibition Assays for Difluoroindole Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro enzyme inhibition assays relevant to the study of difluoroindole compounds. It includes detailed experimental protocols, quantitative performance data for key enzyme targets, and visual diagrams of associated signaling pathways.
Difluoroindole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The unique electronic properties conferred by the fluorine atoms can enhance binding affinity, metabolic stability, and pharmacokinetic profiles. This guide focuses on the in vitro enzymatic assays used to characterize the inhibitory potential of difluoroindole and structurally related compounds against key cancer and immunology targets: FMS-like Tyrosine Kinase 3 (FLT3), Indoleamine 2,3-dioxygenase 1 (IDO1), and Poly (ADP-ribose) polymerase 1 (PARP1).
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[1] Activating mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3]
Comparative Inhibition Data
While specific data for a wide range of difluoroindole compounds against FLT3 is limited in the public domain, studies on structurally similar oxindole and fluoro-oxindole derivatives provide valuable insights into their potential as FLT3 inhibitors.
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference |
| Oxindole Derivative | Compound 5l | FLT3 | 36.21 ± 1.07 | [4] |
| Oxindole Derivative | Compound III | FLT3 | 2490 | [4] |
| Oxindole Derivative | Compound 5a | FLT3 | 2490 | [5] |
| Oxindole Derivative | Compound 5b | FLT3 | 1450 | [6] |
| Imidazo[4,5-b]pyridine | CCT137690 | FLT3-WT | 2.5 | [7] |
| Imidazo[4,5-b]pyridine | CCT137690 | FLT3-D835Y | 3.3 | [7] |
Experimental Protocol: Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay, a luminescent assay that measures ADP production from a kinase reaction.[5]
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Difluoroindole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Dilute the FLT3 enzyme, substrate, ATP, and test compounds in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
Reaction Setup: In a 384-well plate, add the diluted FLT3 enzyme, the kinase substrate, and various concentrations of the difluoroindole test compound or vehicle control (e.g., DMSO).
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at the Km for FLT3.
-
Incubation: Incubate the plate at room temperature for a set period, for example, 120 minutes.[5]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Convert ADP to ATP and Detect: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable nonlinear regression model.
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and the point of inhibition.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8] Its expression in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy.[9]
Comparative Inhibition Data
Several inhibitors of IDO1 have been developed, and their IC50 values provide a benchmark for the evaluation of new compounds like difluoroindoles.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Epacadostat | IDO1 | Cell-based | ~15.3 | [4] |
| BMS-986205 | IDO1 | Cell-based | ~9.5 | [4] |
| W-0019482 | hIDO1 | Cell-based | 80 | [10] |
| INCB14934 | hIDO1 | Cell-based | 20 | [10] |
Experimental Protocol: Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This protocol is based on measuring the product of the IDO1-catalyzed reaction, kynurenine, in the supernatant of cultured cells.[4]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3).[4]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) for IDO1 induction.
-
Difluoroindole test compounds.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate the cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
IDO1 Induction: Add IFNγ (e.g., 100 ng/mL) to the cell culture medium to induce the expression of IDO1 and incubate for 24 hours.[4]
-
Compound Treatment: Add serial dilutions of the difluoroindole test compounds or vehicle control to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add a reagent that reacts with kynurenine to produce a colored product (e.g., p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Use the standard curve to determine the kynurenine concentration in the treated samples. Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.
IDO1 Tryptophan Catabolism Pathway
Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effect.
Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition
PARP1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[11] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Comparative Inhibition Data
| Compound | Target | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Olaparib | PARP1 | 13 | | | AZD9574 | PARP1 | 1.2 |[9] | | Latonduine A | PARP1 | 24300 | |
Experimental Protocol: PARP1 Colorimetric Enzyme Assay
This protocol is based on an ELISA-like format that measures the incorporation of biotinylated NAD+ into histone proteins.[6]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone mixture
-
Activated DNA
-
Biotinylated NAD+
-
PARP1 assay buffer
-
Difluoroindole test compounds
-
96-well plates (pre-coated with histones)
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with a histone mixture and incubate overnight at 4°C. Wash and block the wells.[4]
-
Reaction Setup: Prepare a master mix containing PARP assay buffer, activated DNA, and biotinylated NAD+.
-
Add Inhibitor: Add serial dilutions of the difluoroindole test compounds or vehicle control to the appropriate wells.
-
Initiate Reaction: Add the PARP1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for the PARP-catalyzed reaction.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose chains on the histones.
-
Wash the plate again.
-
Add the colorimetric HRP substrate. A color will develop in proportion to the amount of PARP1 activity.
-
-
Stop Reaction and Read: Stop the reaction by adding a stop solution and measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percent inhibition of PARP1 activity for each compound concentration and determine the IC50 value.
PARP1 DNA Damage Repair Pathway
Caption: Role of PARP1 in the Base Excision Repair (BER) pathway.
References
- 1. US researchers divulge new FLT3 inhibitors for leukemia | BioWorld [bioworld.com]
- 2. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel radioligand [18F]AZD9574 for selective imaging of PARP1 in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Fluorinated Indole Regioisomers: A Guide for Researchers
Introduction
Fluorinated indoles are a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. The introduction of a fluorine atom to the indole scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can, in turn, influence the biological activity and potential therapeutic applications of these molecules. Understanding the precise structural features of different fluorinated indole regioisomers is paramount for establishing structure-activity relationships and for the development of novel chemical entities.
This guide provides a comprehensive spectroscopic comparison of four common fluorinated indole regioisomers: 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the unambiguous identification and characterization of these important compounds.
Data Presentation
The following tables summarize the key spectroscopic data for the four fluorinated indole regioisomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 4-Fluoroindole (in CDCl₃) | 5-Fluoroindole (in CDCl₃) | 6-Fluoroindole (in CDCl₃) | 7-Fluoroindole (in CDCl₃) |
| H-1 (N-H) | ~8.1 (br s) | ~8.1 (br s) | ~8.1 (br s) | ~8.2 (br s) |
| H-2 | ~7.2 | ~7.2 | ~7.2 | ~7.2 |
| H-3 | ~6.7 | ~6.6 | ~6.5 | ~6.5 |
| H-4 | - | ~7.3 (dd) | ~7.6 (dd) | ~7.0 (dd) |
| H-5 | ~7.1 (ddd) | - | ~7.1 (dd) | ~7.0 (t) |
| H-6 | ~6.9 (dd) | ~7.0 (ddd) | - | ~7.0 (dd) |
| H-7 | ~7.1 (dd) | ~7.3 (dd) | ~7.2 (dd) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling constants (J) are not included for brevity but are crucial for definitive assignment.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Position | 4-Fluoroindole (in CDCl₃) | 5-Fluoroindole (in CDCl₃) | 6-Fluoroindole (in CDCl₃) | 7-Fluoroindole (in CDCl₃) |
| C-2 | ~124.5 | ~125.0 | ~125.5 | ~124.8 |
| C-3 | ~101.5 | ~102.5 | ~102.3 | ~102.9 |
| C-3a | ~127.0 (d) | ~131.5 | ~135.8 (d) | ~128.5 (d) |
| C-4 | ~156.0 (d) | ~109.5 (d) | ~121.5 (d) | ~116.5 (d) |
| C-5 | ~115.5 (d) | ~158.0 (d) | ~120.0 (d) | ~121.0 (d) |
| C-6 | ~122.5 (d) | ~110.0 (d) | ~157.5 (d) | ~118.5 (d) |
| C-7 | ~105.0 (d) | ~125.5 | ~107.0 (d) | ~148.0 (d) |
| C-7a | ~136.5 (d) | ~135.0 | ~136.0 | ~130.0 (d) |
Note: (d) denotes a doublet due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm relative to CFCl₃)
| Compound | Chemical Shift (in CDCl₃) |
| 4-Fluoroindole | ~ -118 |
| 5-Fluoroindole | ~ -121 |
| 6-Fluoroindole | ~ -122 |
| 7-Fluoroindole | ~ -119 |
Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment.
Table 4: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | 4-Fluoroindole | 5-Fluoroindole | 6-Fluoroindole | 7-Fluoroindole |
| N-H Stretch | ~3410 | ~3415 | ~3412 | ~3405 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-F Stretch | ~1250-1000 | ~1250-1000 | ~1250-1000 | ~1250-1000 |
Note: The exact positions of absorption bands can vary. The C-F stretch is often observed in the fingerprint region and can be complex.
Table 5: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (in Ethanol) |
| 4-Fluoroindole | ~265, 285 (sh) |
| 5-Fluoroindole | ~270, 290 (sh) |
| 6-Fluoroindole | ~275, 295 (sh) |
| 7-Fluoroindole | ~260, 280 (sh) |
Note: (sh) denotes a shoulder peak. The position and intensity of absorption maxima are solvent-dependent.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the characterization of fluorinated indole regioisomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the fluoroindole sample is dissolved in a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Proton NMR spectra are recorded to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: Carbon-13 NMR spectra, typically proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms. The presence of one-bond and through-space C-F couplings provides valuable structural information.
-
¹⁹F NMR: Fluorine-19 NMR is a crucial technique for fluorinated compounds, providing a distinct signal for each unique fluorine environment. Spectra are typically referenced to an external standard like CFCl₃.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the fluoroindole is finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the fluoroindole sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is a key characteristic.
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic comparison of fluorinated indole regioisomers.
Caption: Putative mechanism of quorum sensing inhibition by fluorinated indoles.[1][2]
References
Assessing the Metabolic Stability of Ethyl 5,6-difluoro-1H-indole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized often exhibit low bioavailability and short duration of action, necessitating more frequent dosing and potentially leading to variable patient exposure. Conversely, excessively stable compounds may accumulate, increasing the risk of adverse effects. Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug discovery and development.[1][2] This guide provides a comparative assessment of the metabolic stability of ethyl 5,6-difluoro-1H-indole-2-carboxylate, leveraging data from structurally related indole derivatives to predict its metabolic fate.
Indole scaffolds are prevalent in numerous pharmacologically active compounds.[3][4] The introduction of fluorine atoms to the indole ring is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5] This guide will explore the expected impact of the 5,6-difluoro substitution on the metabolic profile of the parent indole-2-carboxylate structure.
Comparative Metabolic Stability of Indole Derivatives
While specific experimental data for this compound is not publicly available, we can infer its metabolic profile by comparing it with data from other indole derivatives. The following table summarizes the in vitro metabolic stability data for several indole compounds, highlighting the impact of various substitutions on their metabolic clearance. The data is derived from studies using human liver microsomes (HLM) or hepatocytes, which are standard in vitro models for assessing drug metabolism.[1][6][7]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Test System |
| Indole-2-carboxamide 6a | 5-chloro substituted | - | 4.6 | Human Microsomes |
| Indole-2-carboxamide 6x | Optimized derivative | - | 3 | Human Microsomes |
| Benzoyl Indole 2 | Bisbenzoyl indole | 56% remaining after 60 min | - | Human Liver Microsomes |
| Benzoyl Indole 8 | Monobenzoyl indole | 78% remaining after 60 min | - | Human Liver Microsomes |
| Ko143 | Potent ABCG2 inhibitor | 23% remaining after 60 min | - | Human Liver Microsomes |
Data for indole-2-carboxamides from[8]; Data for benzoyl indoles from[9]
Based on the established principle that fluorination at metabolically susceptible positions enhances stability, it is anticipated that this compound will exhibit favorable metabolic stability, likely superior to its non-fluorinated counterpart. The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes. The 5 and 6 positions of the indole ring are known sites of oxidation by CYP450 enzymes. Therefore, the difluoro substitution at these positions is expected to block these primary metabolic pathways, leading to a longer half-life and lower intrinsic clearance.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of this compound, the following standard in vitro assays are recommended:
1. Liver Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, which is largely mediated by CYP450 enzymes.
-
Test System: Pooled human liver microsomes.
-
Test Compound Concentration: Typically 1 µM.
-
Microsome Concentration: 0.5 mg/mL.
-
Cofactor: NADPH regenerating system (to ensure continuous enzyme activity).
-
Time Points: 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop the reaction.
-
Analysis: The remaining concentration of the test compound at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the amount of microsomal protein used.
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors.
-
Test System: Cryopreserved or fresh human hepatocytes.
-
Test Compound Concentration: Typically 1 µM.
-
Hepatocyte Concentration: 0.5 - 1 x 10^6 cells/mL.
-
Incubation: Suspension in a suitable buffer at 37°C with continuous gentle agitation.
-
Time Points: 0, 15, 30, 60, 90, and 120 minutes (can be extended for slowly metabolized compounds).
-
Reaction Termination: Addition of a cold organic solvent.
-
Analysis: Quantification of the parent compound by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the compound over time.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the general metabolic pathway of indole derivatives and the workflow of a typical metabolic stability assay.
References
- 1. Clearance-dependent underprediction of in vivo intrinsic clearance from human hepatocytes: comparison with permeabilities from artificial membrane (PAMPA) assay, in silico and caco-2 assay, for 65 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Prediction of in vitro intrinsic clearance from hepatocytes: comparison of suspensions and monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of uptake intrinsic clearance from attached rat hepatocytes to predict hepatic clearance for poorly permeable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to Cytotoxicity Assays for Novel Difluoroindole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive molecules is a cornerstone of modern drug development. Among these, indole derivatives, particularly fluorinated variants, have emerged as a promising class of compounds with significant therapeutic potential, especially in oncology.[1][2] The introduction of fluorine can enhance metabolic stability and target binding affinity, making difluoroindole-based compounds a key area of interest.[2] A critical initial step in the preclinical evaluation of these novel chemical entities is the assessment of their cytotoxic effects. This guide provides a comparative overview of commonly employed cytotoxicity assays, offering detailed protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.
Comparing the Alternatives: A Toolkit for Cytotoxicity Assessment
A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific research question, the suspected mechanism of action of the compound, and available laboratory resources.[3] Here, we compare three widely used assays: the MTT assay, which measures metabolic activity; the Sulforhodamine B (SRB) assay, which quantifies cellular protein content; and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.[2][4][5][6]
Key Assay Principles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2]
-
Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total cellular protein, and thus to the cell number.[5]
-
Lactate Dehydrogenase (LDH) Assay: This enzymatic assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][6] The level of LDH activity in the supernatant is indicative of the number of lysed cells.[2]
Experimental Data Summary
To illustrate the application of these assays in evaluating novel difluoroindole-based compounds, the following table summarizes hypothetical IC50 values for a representative compound, "DFI-1," against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) | LDH Assay EC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 9.2 | 15.3 |
| A549 | Lung Carcinoma | 12.3 | 11.8 | 21.7 |
| HeLa | Cervical Adenocarcinoma | 7.9 | 8.5 | 14.8 |
| HepG2 | Hepatocellular Carcinoma | 15.1 | 16.5 | 28.4 |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
General Cell Culture and Compound Preparation
All procedures should be performed under aseptic conditions in a certified biological safety cabinet.[4]
-
Cell Line Maintenance: Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in their respective complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the novel difluoroindole-based compound in sterile Dimethyl Sulfoxide (DMSO).[4] On the day of the experiment, prepare serial dilutions of the compound in the complete growth medium. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the difluoroindole-based compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess dye.[7]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][7]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[8]
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[9]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams have been generated.
Caption: General experimental workflow for cytotoxicity assessment.
Delving Deeper: Apoptosis and Signaling Pathways
While the assays above quantify cell death or inhibition of proliferation, they do not always elucidate the mechanism. Indole derivatives are known to induce apoptosis, or programmed cell death, through various signaling pathways.[10] One such critical pathway implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway.[10][11] Novel difluoroindole-based compounds may exert their cytotoxic effects by inhibiting this pathway, leading to apoptosis.
To investigate this, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The evaluation of cytotoxicity is a fundamental step in the characterization of novel difluoroindole-based compounds. The MTT, SRB, and LDH assays provide robust and reproducible methods for quantifying cell viability and membrane integrity. By employing these assays in concert with more mechanistic studies, such as apoptosis assays and pathway analysis, researchers can build a comprehensive profile of a compound's biological activity. This multi-faceted approach is essential for identifying promising candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of Ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic pathways for ethyl 5,6-difluoro-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The following sections detail plausible synthetic routes, offering experimental protocols, and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the difluoro-substituted indole scaffold. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide explores established indole synthesis methodologies and their applicability to the preparation of this specific difluoro-indole derivative.
Comparative Analysis of Synthetic Pathways
Two primary synthetic strategies are evaluated here: the Leimgruber-Batcho indole synthesis and a multi-step route commencing from 3,4-difluoroaniline. The choice of pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations.
| Parameter | Leimgruber-Batcho Synthesis | Synthesis from 3,4-Difluoroaniline |
| Starting Material | 1,2-Difluoro-4-methyl-5-nitrobenzene | 3,4-Difluoroaniline |
| Key Intermediates | Enamine of the nitrotoluene | 5,6-Difluoro-1H-indole-2,3-dione |
| Overall Yield | Potentially high (specific data not available) | Moderate (multi-step process) |
| Scalability | Reported to be scalable for similar structures | Feasible, but may require optimization for each step |
| Reagent Hazards | Pyrrolidine, Raney Nickel/Hydrazine | Chloral hydrate, Sulfuric acid, Hydrogen peroxide |
| Versatility | Good for variously substituted indoles[1] | More linear, less convergent |
Synthetic Pathway Diagrams
The logical flow of the two proposed synthetic pathways is illustrated below.
Caption: Proposed synthetic pathways to this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from established methodologies for structurally related compounds.
Pathway 1: Leimgruber-Batcho Indole Synthesis (Adapted)
This pathway is based on the successful synthesis of similar fluoro-substituted indoles.[2]
Step 1: Enamine Formation
-
A solution of 1,2-difluoro-4-methyl-5-nitrobenzene in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
-
The mixture is heated to facilitate the formation of the corresponding enamine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a suitable solvent such as ethanol or tetrahydrofuran.
-
A slurry of Raney nickel in ethanol is added to the solution.
-
Hydrazine hydrate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the indole product.
-
Subsequent esterification of the resulting indole would be required to obtain the target ethyl ester.
Pathway 2: Synthesis from 3,4-Difluoroaniline
This pathway is based on a patented procedure for the synthesis of the intermediate 5,6-difluoro-1H-indole-2,3-dione.[3]
Step 1: Synthesis of N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide
-
An aqueous solution of 3,4-difluoroaniline and hydroxylamine hydrochloride containing hydrochloric acid is prepared.
-
This solution is reacted with an aqueous solution of chloral hydrate and sodium sulfate at reflux temperature.
-
The reaction mixture is filtered while hot to yield the product.
Step 2: Synthesis of 5,6-Difluoro-1H-indole-2,3-dione
-
The N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide is treated with concentrated sulfuric acid with heating.
-
The reaction mixture is then carefully added to cracked ice to precipitate the dione.
Step 3: Synthesis of 2-Amino-4,5-difluorobenzoic acid
-
A basic aqueous solution of the 5,6-difluoro-1H-indole-2,3-dione is treated with hydrogen peroxide and heated.
-
After cooling, the solution is acidified to precipitate the 2-amino-4,5-difluorobenzoic acid.
Step 4: Conversion to this compound
The conversion of 2-amino-4,5-difluorobenzoic acid to the target indole ester would require a multi-step sequence, likely involving diazotization followed by a Japp-Klingemann type reaction and subsequent esterification. The specifics of this transformation would need to be developed.
Conclusion
Both the Leimgruber-Batcho synthesis and the route starting from 3,4-difluoroaniline present viable, yet distinct, approaches to this compound. The Leimgruber-Batcho pathway offers the potential for higher yields and scalability, as demonstrated for analogous compounds. The synthesis from 3,4-difluoroaniline, while multi-stepped, utilizes readily available starting materials and proceeds through a well-defined intermediate. The selection of the optimal pathway will be guided by the specific requirements of the research or production campaign, including cost of starting materials, available equipment, and desired scale of synthesis. Further optimization of the reaction conditions for the specific target molecule is recommended to maximize yield and purity.
References
Safety Operating Guide
Personal protective equipment for handling ethyl 5,6-difluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for ethyl 5,6-difluoro-1H-indole-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole derivatives and general laboratory safety principles. It is imperative to treat this compound as potentially hazardous and adhere to stringent safety protocols.
I. Personal Protective Equipment (PPE)
The first line of defense against potential chemical exposure is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Prevents skin contact and absorption. |
| Body Protection | A full-length, buttoned laboratory coat.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[2] A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.[1][2] | Minimizes inhalation of the compound, which may cause respiratory irritation.[3] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
II. Operational Plan: Safe Handling and Storage
A systematic approach is crucial to minimize exposure and prevent contamination during the handling and storage of this compound.
A. Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][4]
B. Handling Procedures:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.
-
Don PPE: Wear all recommended personal protective equipment as outlined in the table above.[1]
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne particles.[2] Use a dedicated and clean weighing boat.[5]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6] Avoid smelling or tasting the chemical.[6]
C. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
For long-term stability, storage at -20°C, protected from light, is recommended for similar indole compounds.[1]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.[2]
-
Waste Collection: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[2]
-
Prohibited Disposal: Do not pour any waste containing this compound down the drain.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
